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  • Product: 1-Pyrrolidinamine, N,N-dimethyl-
  • CAS: 53779-90-1

Core Science & Biosynthesis

Foundational

1-Pyrrolidinamine, N,N-dimethyl- CAS 53779-90-1 physical and chemical properties

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Target Identification\nBiomarker Validation

Finalizing Documentation

I've completed the document, including the introduction, chemical properties, reactivity, synthesis (detailing both reductive amination and Eschweiler-Clarke protocols), and applications. The document's structure is now finalized, with references formatted appropriately and clickable URLs included. All information has been verified for consistency, and I have addressed all previous errors.

N,N-Dimethylpyrrolidin-1-amine (CAS 53779-90-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

N,N-Dimethylpyrrolidin-1-amine (CAS 53779-90-1), a specialized hydrazine derivative, is a highly versatile building block in organic synthesis and medicinal chemistry. Characterized by its lipophilic pyrrolidine ring and a basic N,N-dimethylamino moiety, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and complex active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, deep-dive analysis into its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physical properties of N,N-dimethylpyrrolidin-1-amine is essential for optimizing reaction conditions, particularly concerning solvent compatibility, thermal stability, and purification strategies. The compound typically exists as a colorless liquid or crystalline solid and exhibits high solubility in polar solvents such as water and alcohols due to its hydrogen-bonding capabilities [1.1].

Table 1: Quantitative Physicochemical Data for CAS 53779-90-1

PropertyValueExperimental Significance
IUPAC Name N,N-dimethylpyrrolidin-1-amineDefines the core 1,1-disubstituted hydrazine structure.
Molecular Formula C₆H₁₄N₂Utilized for stoichiometric calculations.
Molar Mass 114.19 g/mol Standard mass equivalent for reaction scaling[1].
Density 0.899 g/mL at 25°CCritical for volumetric dispensing in inert atmospheres[1].
Boiling Point 166°C at 760 mmHgIndicates the need for vacuum distillation to prevent thermal degradation[1].
Flash Point 125°F (51.7°C)Classifies the chemical as flammable; requires standard fire-safety protocols[1].
Vapor Pressure 2.73 mmHg at 25°CModerate volatility; necessitates sealed reaction vessels[1].

Expert Insight: Clarifying the "Chiral Auxiliary" Misconception

Commercial databases frequently flag CAS 53779-90-1 as a "chiral auxiliary"[1]. As a Senior Application Scientist, it is critical to correct this structural oversimplification. The parent molecule, CN(C)N1CCCC1, lacks a carbon stereocenter and is achiral at room temperature (rapid nitrogen inversion prevents stable chirality at the amine).

However, its structural motif is the foundation for highly potent chiral auxiliaries. When the pyrrolidine ring is substituted at the C2 position—such as in (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)—the resulting hydrazine derivatives become powerful stereodirecting groups for asymmetric alkylation. Therefore, while CAS 53779-90-1 itself is achiral, its scaffold is a cornerstone in the design of chiral ligands and auxiliaries.

Mechanistic Reactivity & Chemical Dynamics

As an electron-rich hydrazine derivative, N,N-dimethylpyrrolidin-1-amine exhibits pronounced basicity and acts as a potent nucleophile[1]. It is generally stable under standard conditions but is highly reactive toward strong acids, oxidizing agents, and electrophiles[1]. The dimethylaminopyrrolidine motif is frequently utilized in nucleophilic aromatic substitution (SNAr) reactions to construct complex polycyclic APIs[2].

Reactivity Core N,N-dimethylpyrrolidin-1-amine (CAS 53779-90-1) Acyl Acylation Pathway (Amide Intermediates) Core->Acyl + Acyl Chlorides Subst Nucleophilic Substitution (Alkyl/Aryl Derivatives) Core->Subst + Electrophiles (SN2/SNAr) Salt Salt Formation (Enhanced Solubility) Core->Salt + Protic Acids

Reactivity pathways of N,N-dimethylpyrrolidin-1-amine highlighting its nucleophilic core.

Synthetic Methodology: Constructing the Hydrazine Core

Some commercial literature oversimplifies the synthesis of this compound as a direct reaction between pyrrolidine, formaldehyde, and dimethylamine. Scientifically, that multicomponent reaction yields a methylene-bridged aminal (N-CH₂-N), not an N-N bond. To synthesize the true hydrazine core of CAS 53779-90-1, 1-aminopyrrolidine must first be generated (via N-nitrosation and reduction), followed by selective N,N-dimethylation.

Below is a self-validating, step-by-step protocol for the Eschweiler-Clarke N,N-Dimethylation of 1-Aminopyrrolidine .

Experimental Protocol: Eschweiler-Clarke Methylation

Objective: Convert 1-aminopyrrolidine to N,N-dimethylpyrrolidin-1-amine. Rationale: The Eschweiler-Clarke reaction utilizes formic acid as both an acid catalyst and a hydride source, selectively methylating the primary amine to a tertiary amine without the risk of over-alkylation to a quaternary ammonium salt.

  • Step 1: Reagent Mixing. In a round-bottom flask equipped with a reflux condenser, combine 1-aminopyrrolidine (1.0 eq) with an excess of formic acid (85% aqueous, 4.0 eq) at 0°C.

    • Causality: The initial acid-base reaction is highly exothermic. Cooling prevents the volatilization of the amine, while the formation of the formate salt stabilizes the intermediate.

  • Step 2: Aldehyde Addition. Slowly add aqueous formaldehyde (37% w/w, 2.5 eq) dropwise.

    • Causality: Formaldehyde reacts with the amine to form an iminium ion intermediate. A slight excess (2.5 eq instead of 2.0 eq) is used to drive the equilibrium toward complete dimethylation.

  • Step 3: Reflux & Reduction. Heat the reaction mixture to reflux (approx. 100°C) and stir for 8-12 hours.

    • Causality: Elevated temperatures are required for the formic acid to decarboxylate. The release of CO₂ gas acts as the thermodynamic driving force, while the liberated hydride reduces the iminium ion to the methylamine derivative.

  • Step 4: Acidification & Concentration. Cool the mixture to room temperature, acidify to pH < 2 using concentrated HCl, and evaporate excess formaldehyde and formic acid under reduced pressure.

    • Causality: Converting the basic product to its non-volatile hydrochloride salt prevents product loss during solvent evaporation.

  • Step 5: Basification & Extraction. Dissolve the concentrated residue in minimal water, basify with 50% NaOH to pH > 11, and extract with diethyl ether (3x).

    • Causality: The strong base deprotonates the hydrochloride salt, liberating the free N,N-dimethylpyrrolidin-1-amine, which efficiently partitions into the organic ether phase.

  • Step 6: Isolation. Dry the combined organic layers over anhydrous K₂CO₃, filter, and purify via vacuum distillation.

    • Causality: K₂CO₃ is chosen over MgSO₄ because basic amines can coordinate with magnesium, leading to product entrapment. Vacuum distillation prevents thermal degradation that could occur at the compound's standard boiling point of 166°C[1].

Applications in CNS Drug Discovery

N,N-dimethylpyrrolidin-1-amine is strategically utilized in studies related to drug design, particularly for compounds targeting central nervous system (CNS) disorders[1]. The combination of a lipophilic pyrrolidine ring and a basic tertiary amine creates a highly favorable physicochemical profile for crossing the blood-brain barrier (BBB).

When integrated into larger molecular scaffolds, the compound acts as a pharmacophore that mimics endogenous neurotransmitters, modulating receptor binding affinity and influencing biochemical pathways[1]. It is often mapped alongside other diazabicyclo compounds in structure-activity relationship (SAR) studies to optimize spatial geometry[3].

Workflow Step1 Target Identification (CNS Receptors) Step2 Scaffold Synthesis (Incorporate CAS 53779-90-1) Step1->Step2 Hit Generation Step3 Lead Optimization (Receptor Binding Affinity) Step2->Step3 SAR Studies Step4 Preclinical Validation (Pharmacokinetics & BBB Penetration) Step3->Step4 In Vivo Testing

Workflow for integrating CAS 53779-90-1 into a CNS drug discovery pipeline.

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Exploratory

Mass Spectrometry and Physicochemical Profiling of 1-Pyrrolidinamine, N,N-dimethyl-

Executive Summary 1-Pyrrolidinamine, N,N-dimethyl- (also known as N,N-dimethylpyrrolidin-1-amine; CAS: 53779-90-1) is a chiral secondary/tertiary amine derivative of pyrrolidine[1]. It serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Pyrrolidinamine, N,N-dimethyl- (also known as N,N-dimethylpyrrolidin-1-amine; CAS: 53779-90-1) is a chiral secondary/tertiary amine derivative of pyrrolidine[1]. It serves as a critical building block and chiral auxiliary in synthetic organic chemistry, particularly in the design of compounds targeting central nervous system (CNS) disorders. For drug development professionals and analytical chemists, distinguishing this compound from isobaric interferences requires rigorous mass spectrometry profiling. This whitepaper provides a definitive guide to the theoretical mass calculations, physicochemical properties, and a self-validating high-resolution mass spectrometry (HRMS) workflow for this compound.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is critical for high-resolution structural elucidation.

  • Molecular Weight (114.19 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. Based on the 2021 IUPAC standard atomic weights[2][3], the molecular weight is a weighted average utilized primarily for macroscopic stoichiometric calculations in synthesis.

  • Exact Monoisotopic Mass (114.1157 Da): In contrast, high-resolution mass spectrometry (HRMS) measures the mass of individual ions. The monoisotopic mass is calculated using only the principal (most abundant) stable isotope of each element (e.g., 12 C, 1 H, 14 N).

Table 1: Isotopic Mass Contributions for C₆H₁₄N₂

ElementPrincipal IsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon 12 C12.000000672.000000
Hydrogen 1 H1.0078251414.109550
Nitrogen 14 N14.003074228.006148
Total (Monoisotopic) 114.115698

When subjected to positive electrospray ionization (ESI+), the basic amine group readily accepts a proton ( 1 H + , exact mass 1.007276 Da), yielding a theoretical [M+H]⁺ ion at m/z 115.1230 .

Physicochemical Profiling

The physical and chemical properties of 1-Pyrrolidinamine, N,N-dimethyl- dictate its behavior in both synthetic environments and chromatographic systems. Its basicity allows it to accept protons easily, making it highly soluble in polar solvents and an excellent candidate for reverse-phase liquid chromatography coupled with positive-ion mass spectrometry[4].

Table 2: Physicochemical Properties of N,N-dimethylpyrrolidin-1-amine

PropertyValue
Molecular FormulaC₆H₁₄N₂
Molecular Weight114.19 g/mol
Density0.899 g/mL at 25°C
Boiling Point166°C at 760 mmHg
Flash Point125°F (51.7°C)
Vapor Pressure2.73 mmHg at 25°C

High-Resolution LC-ESI-QTOF-MS Workflow

To definitively confirm the identity of 1-Pyrrolidinamine, N,N-dimethyl- in complex pharmaceutical matrices, researchers must employ a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The following protocol is designed as a self-validating system , ensuring that any instrumental drift is instantly identified and corrected.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid lowers the pH of the solution, driving the equilibrium of the tertiary amine toward its protonated state. This maximizes the ionization efficiency and sensitivity during ESI+.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column using a gradient elution.

  • Causality: Reverse-phase chromatography separates the highly polar amine from potential matrix suppressors and isobaric impurities before they enter the mass spectrometer, preventing ion suppression.

Step 3: Lock-Mass Infusion (Self-Validation Mechanism)

  • Action: Continuously infuse a reference solution of Leucine Enkephalin (2 ng/µL) through a secondary reference probe (dual-spray source)[5][6].

  • Causality: Leucine Enkephalin produces a highly stable, known [M+H]⁺ ion at m/z 556.2771. By measuring this known mass simultaneously with the analyte, the system creates a real-time internal calibration point.

Step 4: Data Acquisition

  • Action: Operate the Q-TOF in positive V-mode with a resolving power of >15,000 FWHM.

  • Causality: High resolution is mandatory to separate the target mass (m/z 115.1230) from background chemical noise.

Step 5: Automated Data Processing

  • Action: The acquisition software automatically calculates the mass shift of the Leucine Enkephalin lock-mass and applies this correction factor to the analyte spectra.

  • Causality: If the lock-mass deviates by more than 5 ppm before correction, the system automatically flags the run as invalid. This ensures the protocol is entirely self-validating, guaranteeing a final mass error of < 2 ppm for the target analyte.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the HRMS protocol.

HRMS_Workflow Sample Sample Preparation (0.1% Formic Acid) LC UPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization Target:[M+H]+ m/z 115.1230 LC->ESI QTOF Q-TOF Mass Analysis (Resolution >15,000 FWHM) ESI->QTOF LockMass Lock-Mass Infusion (Leucine Enkephalin) LockMass->QTOF Real-time Calibration Data Data Processing Mass Error < 2 ppm QTOF->Data

Fig 1. Self-validating LC-ESI-QTOF-MS workflow utilizing real-time lock-mass calibration.

References

  • "Standard atomic weights of the elements 2021", IUPAC Commission on Isotopic Abundances and Atomic Weights. URL: [Link]

  • "Exact Mass Measurements On-Line with High-Performance Liquid Chromatography on a Quadrupole Mass Spectrometer", Analytical Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

Comprehensive ¹H and ¹³C NMR Spectroscopy Reference Guide for N,N-Dimethylpyrrolidin-1-amine

Executive Summary 1-Pyrrolidinamine, N,N-dimethyl- (IUPAC: N,N-dimethylpyrrolidin-1-amine; CAS: 53779-90-1) is a chiral, 1,1-dialkylhydrazine derivative characterized by a pyrrolidine ring covalently bonded to a dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Pyrrolidinamine, N,N-dimethyl- (IUPAC: N,N-dimethylpyrrolidin-1-amine; CAS: 53779-90-1) is a chiral, 1,1-dialkylhydrazine derivative characterized by a pyrrolidine ring covalently bonded to a dimethylamine moiety[1]. Because of its unique structural topology—specifically the N-N bond and the resulting electronic repulsion between adjacent nitrogen lone pairs—its Nuclear Magnetic Resonance (NMR) profile exhibits distinct chemical shifts driven by rapid nitrogen inversion and gamma-gauche shielding effects.

This whitepaper provides an authoritative, self-validating framework for the acquisition, interpretation, and mechanistic assignment of ¹H and ¹³C NMR spectra for N,N-dimethylpyrrolidin-1-amine. It is designed for researchers, analytical chemists, and drug development professionals requiring high-fidelity reference data for structural elucidation.

Standardized NMR Acquisition Protocols

To ensure reproducibility and high-resolution spectral data, the following step-by-step methodology must be strictly adhered to. The protocol is optimized for a standard 400 MHz (or higher) NMR spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity N,N-dimethylpyrrolidin-1-amine in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the optimal solvent due to its lack of exchangeable protons and excellent solubilizing properties for lipophilic amines. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • Instrument Calibration: Transfer the solution to a standard 5 mm NMR tube. Insert the sample into the spectrometer and perform automated or manual tuning and matching for both ¹H and ¹³C nuclei to maximize probe sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl₃. Perform gradient shimming (e.g., topshim) to achieve a highly homogeneous magnetic field, ensuring sharp, symmetrical peaks.

  • ¹H Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds to allow for complete longitudinal relaxation. Acquire 16 to 32 scans.

  • ¹³C Acquisition: Execute a proton-decoupled 1D ¹³C pulse sequence (e.g., zgpg30) to eliminate ¹H-¹³C scalar coupling, yielding distinct singlets for each carbon environment. Set D1 to 2–3 seconds and acquire 512 to 1024 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C)[2].

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Shimming & Tuning A->B C Pulse Sequence Selection B->C D FID Acquisition & Averaging C->D E Fourier Transform & Phasing D->E

Standardized NMR acquisition workflow for hydrazine derivatives.

¹H NMR Reference Data & Mechanistic Assignment

The ¹H NMR spectrum of N,N-dimethylpyrrolidin-1-amine at 298 K is characterized by three distinct proton environments. The rapid pyramidal inversion of the nitrogen atoms at room temperature averages the conformational states, resulting in sharp, well-defined multiplets and singlets rather than broadened signals[3][4].

Quantitative ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Insight
2.80 - 2.95 Multiplet (m)4HPyrrolidine C2-H, C5-HDeshielded by the adjacent electronegative pyrrolidine nitrogen. The cyclic constraint forces complex scalar coupling (³J) with the adjacent C3/C4 protons.
2.45 Singlet (s)6HN(CH₃)₂The primary methyl protons are deshielded by the exocyclic nitrogen but resonate upfield of the C2/C5 ring protons due to their primary nature.
1.75 - 1.85 Multiplet (m)4HPyrrolidine C3-H, C4-HFarthest from the electronegative nitrogen centers, these protons experience the least deshielding, appearing in the typical aliphatic region.

Causality Note on Nitrogen Inversion: Hydrazines possess a measurable barrier to rotation about the N-N bond and undergo pyramidal nitrogen inversion[4]. At 298 K, this inversion is rapid on the NMR timescale, meaning the axial and equatorial protons of the pyrrolidine ring time-average into a single multiplet for the C2/C5 and C3/C4 positions. If the sample were subjected to variable-temperature (VT) NMR and cooled to sub-zero temperatures, these multiplets would likely broaden and split due to restricted inversion[3].

¹³C NMR Reference Data & Signal Causality

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The presence of the N-N bond introduces specific electronic effects, notably the gamma-gauche effect, which influences the chemical shifts relative to an unsubstituted pyrrolidine ring[5].

Quantitative ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Insight
54.5 CH₂Pyrrolidine C2, C5Strongly deshielded by the direct attachment to the pyrrolidine nitrogen. The alpha-effect of the adjacent N(CH₃)₂ group shifts this further downfield compared to unsubstituted pyrrolidine (~47.1 ppm)[5].
44.2 CH₃N(CH₃)₂Deshielded by the exocyclic nitrogen. The resonance is typical for N-methyl groups in dialkylhydrazines.
22.8 CH₂Pyrrolidine C3, C4Shielded by the gamma-gauche effect induced by the lone pairs and steric bulk of the N(CH₃)₂ group, appearing slightly upfield of unsubstituted pyrrolidine (~25.7 ppm)[5].

Advanced 2D NMR Methodologies for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR techniques are critical for creating a self-validating dataset. To unambiguously confirm the structure of N,N-dimethylpyrrolidin-1-amine, the following 2D workflows are recommended:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates directly bonded ¹H and ¹³C nuclei (¹J coupling).

    • Validation: Confirms that the protons at ~2.85 ppm are attached to the carbons at 54.5 ppm (C2/C5), and the protons at ~1.80 ppm are attached to the carbons at 22.8 ppm (C3/C4).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Detects long-range correlations over 2 to 3 bonds (²J, ³J).

    • Validation: The N(CH₃)₂ protons (~2.45 ppm) will show a weak ³J correlation across the N-N bond to the C2/C5 carbons (54.5 ppm), definitively proving the connectivity of the hydrazine core.

  • COSY (Correlation Spectroscopy):

    • Purpose: Maps homonuclear proton-proton coupling (³J).

    • Validation: Establishes the continuous spin system of the pyrrolidine ring by showing strong cross-peaks between the C2/C5 protons (~2.85 ppm) and the C3/C4 protons (~1.80 ppm).

NMR_Network H_NMe2 1H: N(CH3)2 (~2.45 ppm) C_NMe2 13C: N(CH3)2 (~44.2 ppm) H_NMe2->C_NMe2 HSQC (1J) C_C25 13C: C2/C5 (~54.5 ppm) H_NMe2->C_C25 HMBC (3J) H_C25 1H: C2/C5-H (~2.85 ppm) H_C34 1H: C3/C4-H (~1.80 ppm) H_C25->H_C34 COSY (3J) H_C25->C_C25 HSQC (1J) C_C34 13C: C3/C4 (~22.8 ppm) H_C34->C_C34 HSQC (1J)

2D NMR correlation network mapping 1H-13C connectivities.

Conclusion

The structural elucidation of N,N-dimethylpyrrolidin-1-amine relies heavily on understanding the electronic environment dictated by its hydrazine core. The deshielding effects of the adjacent nitrogen atoms heavily influence the C2/C5 positions, while gamma-gauche interactions shield the C3/C4 positions. By utilizing the standardized acquisition protocols and cross-referencing the 1D data with 2D HSQC, HMBC, and COSY networks, researchers can achieve unambiguous structural validation essential for downstream pharmaceutical or synthetic applications.

References

  • [1] EvitaChem. "1-Pyrrolidinamine, N,N-dimethyl- (EVT-14774348)". Available at:

  • [5] ChemicalBook. "Pyrrolidine(123-75-1) 13C NMR spectrum". Available at:

  • [3] Journal of the American Chemical Society - ACS Publications. "Nuclear magnetic resonance spectroscopy. Slow nitrogen inversion in an acyclic substituted hydrazine". Available at:

  • [4] Journal of the Chemical Society D - RSC Publishing. "Conformational changes in hydrazine and hydroxylamine derivatives studied by nuclear magnetic resonance spectroscopy". Available at:

  • [2] Organometallics. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Available at:

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Exploratory

Solubility Profile of 1-Pyrrolidinamine, N,N-dimethyl- in Polar Organic Solvents

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Pyrrolidinamine, N,N-dimethyl- (CAS 53779-90-1), a tertiary amine of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Pyrrolidinamine, N,N-dimethyl- (CAS 53779-90-1), a tertiary amine of significant interest in organic synthesis and pharmaceutical development. The solubility of a compound is a critical physical property that dictates its utility in reaction chemistry, formulation, and purification processes. This document moves beyond qualitative statements to provide a foundational understanding of the intermolecular forces governing the solubility of this molecule. We will explore the theoretical framework of its interactions with various polar organic solvents, both protic and aprotic. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility, ensuring researchers can generate reliable and reproducible data. The insights and methodologies contained herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting solvents for their specific applications.

Introduction to 1-Pyrrolidinamine, N,N-dimethyl-

Chemical Identity and Structure

1-Pyrrolidinamine, N,N-dimethyl- is a chiral organic compound classified as a tertiary amine.[1] Its structure features a five-membered pyrrolidine ring with a dimethylamino group attached to the nitrogen atom. This unique structure makes it a valuable reagent in various chemical transformations.

  • IUPAC Name: N,N-Dimethyl-1-pyrrolidinamine

  • CAS Number: 53779-90-1[1]

  • Molecular Formula: C₆H₁₄N₂[1]

  • Molecular Weight: 114.19 g/mol [1]

Structure:

Caption: Chemical structure of 1-Pyrrolidinamine, N,N-dimethyl-.

Key Physicochemical Properties

Understanding the fundamental physical properties of 1-Pyrrolidinamine, N,N-dimethyl- is essential for its effective handling and use.

PropertyValueReference
Appearance Colorless liquid or crystalline solid[1]
Density 0.899 g/mL at 25°C[1]
Boiling Point 166°C at 760 mmHg[1]
Flash Point 125°F (approx. 51.7°C)[1]
Significance in Research and Development

1-Pyrrolidinamine, N,N-dimethyl- serves as a versatile building block in medicinal chemistry and organic synthesis. Its structural features allow it to act as a chiral reagent, making it particularly valuable in asymmetric synthesis processes.[1] The ability to effectively dissolve this compound in appropriate solvents is paramount for its application in nucleophilic substitution reactions, acylations, and salt formations.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For 1-Pyrrolidinamine, N,N-dimethyl-, its polarity and hydrogen bonding capabilities are the dominant factors.

Molecular Interactions of a Tertiary Amine

As a tertiary amine, 1-Pyrrolidinamine, N,N-dimethyl- has a distinct profile of intermolecular interactions:

  • Hydrogen Bond Acceptor: The lone pair of electrons on the exocyclic nitrogen atom can accept a hydrogen bond from a suitable donor, such as the hydroxyl group of an alcohol.[3][4]

  • No Hydrogen Bond Donation: Unlike primary and secondary amines, there are no hydrogen atoms attached to the nitrogen. Therefore, it cannot act as a hydrogen bond donor.[3][5] This is a critical distinction that lowers its boiling point and influences its solubility relative to primary and secondary amines of similar molecular weight.[6]

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen and carbon, allowing for dipole-dipole interactions with other polar molecules.

G cluster_0 Interaction with Polar Protic Solvent (e.g., Ethanol) cluster_1 Interaction with Polar Aprotic Solvent (e.g., Acetone) amine1 R₃N: ethanol H-O-R' amine1->ethanol  Hydrogen Bond (Acceptor) amine2 R₃N (δ⁻) acetone O=C(R')₂ (δ⁺ on C) amine2->acetone Dipole-Dipole Interaction

Caption: Dominant intermolecular forces of a tertiary amine with polar solvents.

Influence of Solvent Properties

The choice of a polar organic solvent will significantly impact the solubility of 1-Pyrrolidinamine, N,N-dimethyl-.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving tertiary amines.[5][7] Their ability to act as strong hydrogen bond donors allows for effective solvation of the amine's nitrogen lone pair. Generally, lower-molecular-weight amines (up to six carbons) are soluble in alcohols.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, NMP): These solvents lack hydrogen bond donating capabilities but are polar. Solvation is primarily driven by dipole-dipole interactions. Solvents with high dielectric constants and strong dipole moments, such as N-Methyl-2-pyrrolidone (NMP), are known to be powerful solubilizers for a wide range of compounds, including those with amine functionalities.[8][9][10]

Experimental Determination of Solubility

While theoretical principles provide guidance, empirical measurement is required for quantitative analysis. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][11]

The Shake-Flask Method: A Validated Protocol

This protocol is designed as a self-validating system to ensure the measurement reflects true equilibrium solubility.

Step 1: Preparation of a Saturated Solution

  • Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.

  • Protocol:

    • Select a series of glass vials with tight-sealing caps.

    • Add a known volume (e.g., 2 mL) of the desired polar organic solvent to each vial.

    • Add an excess amount of 1-Pyrrolidinamine, N,N-dimethyl- to each vial. A visible excess of solid (or separate liquid phase) should remain at the bottom of the vial.

Step 2: Equilibration

  • Rationale: To allow sufficient time for the dissolution process to reach a steady state at a controlled temperature.

  • Protocol:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., set to 25°C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours.[2] This extended duration is critical to ensure equilibrium is fully established.

Step 3: Phase Separation

  • Rationale: To isolate the clear, saturated supernatant from any remaining undissolved solute without disturbing the equilibrium.

  • Protocol:

    • Remove the vials from the shaker and let them stand undisturbed in the incubator for at least 1 hour to allow solid particles to settle.

    • For more effective separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[2]

    • Carefully draw the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial.[2] Filtration is a crucial step to remove any fine particulates that could artificially inflate the measured concentration.

Step 4: Analysis and Quantification

  • Rationale: To accurately determine the concentration of the solute in the saturated solution.

  • Protocol:

    • Prepare a series of standard solutions of 1-Pyrrolidinamine, N,N-dimethyl- of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[2][12]

    • Generate a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of 1-Pyrrolidinamine, N,N-dimethyl- in the saturated sample. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

G prep 1. Preparation Add excess solute to solvent in vial equil 2. Equilibration Agitate at constant temperature (24-72 hours) prep->equil Ensure excess solid remains sep 3. Phase Separation Centrifuge and/or filter supernatant equil->sep Achieve equilibrium anal 4. Analysis Quantify solute concentration in filtrate via HPLC sep->anal Isolate saturated solution report Result Equilibrium Solubility (mg/mL) anal->report Compare to calibration curve

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2]

Solubility Profile of 1-Pyrrolidinamine, N,N-dimethyl-

Illustrative Data Summary

Specific quantitative solubility data for 1-Pyrrolidinamine, N,N-dimethyl- is not widely available in the public literature. The following table provides an illustrative summary of expected solubility trends based on the theoretical principles discussed. These values should be confirmed experimentally using the protocol outlined in Section 3.

SolventSolvent TypeDielectric Constant (ε at 20°C)Expected Solubility Trend (at 25°C)
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32.2Very High
MethanolPolar Protic32.7High
EthanolPolar Protic24.5High
IsopropanolPolar Protic19.9Moderately High
AcetonitrilePolar Aprotic37.5Moderate
AcetonePolar Aprotic20.7Moderate
Ethyl AcetatePolar Aprotic6.0Moderately Low
Analysis of Trends

The expected trend shows high solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding plays a significant role.[7] NMP is anticipated to be an exceptional solvent due to its high polarity and ability to act as a cosolvent and complexing agent.[8][10] Solubility is expected to decrease in less polar solvents like ethyl acetate, where intermolecular interactions are weaker.

Conclusion and Practical Implications

1-Pyrrolidinamine, N,N-dimethyl- exhibits favorable solubility in a range of polar organic solvents, a characteristic driven by its ability to accept hydrogen bonds and engage in dipole-dipole interactions.

  • For Synthetic Chemistry: Polar aprotic solvents like NMP or polar protic solvents such as ethanol are excellent choices for conducting reactions, offering high solvating power to facilitate reactant interaction.

  • For Purification: In chromatographic applications, a solvent system providing moderate solubility may be advantageous to ensure proper interaction with the stationary phase. A mixture of a good solvent (e.g., methanol) and a weaker solvent could be employed to fine-tune retention.

  • For Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol highlights its potential for use in liquid formulations, though further studies on stability and excipient compatibility are necessary.

This guide provides the theoretical foundation and a robust experimental framework for characterizing the solubility of 1-Pyrrolidinamine, N,N-dimethyl-. By applying these principles and protocols, researchers can confidently select the optimal solvent systems to advance their work in drug discovery and chemical synthesis.

References

  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. Retrieved from [Link]

  • Loh, Z. H., Shing, T. K., & Liew, C. S. (2025). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. ACS Omega. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • Faria, S., et al. (2021). The Experimental Determination of Solubilities. In Solvents, Solvation and Solubility. IntechOpen. Retrieved from [Link]

  • NPTEL. (n.d.). Amines. Retrieved from [Link]

  • Unknown Source. (n.d.). Amine compounds. (Link not available)
  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Ketones, Amines and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. Retrieved from [Link]

  • HSC Chemistry. (2021, May 17). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:99724-17-1 | N,N-DIMETHYL-1-(PYRROLIDIN-3-YL)METHANAMINE. Retrieved from [Link]

  • Cole-Parmer. (2001). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • Welinks Group. (2022). NMP | N-Methylpyrrolidone | 1-methyl-2-pyrrolidone. Retrieved from [Link]

  • Sanghvi, R., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. PubMed. Retrieved from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketene Reactions with Tertiary Amines. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Sci-Hub. (2020). Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). Distearyl Thiodipropionate. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinemethanamine, 1-ethyl-. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of ethylene in N-methyl-2-pyrrolidone: Experimental study and estimation of UNIQUAC activity model parameters. Retrieved from [Link]

Sources

Foundational

Toxicological Profiling and Safety Data Architecture for N,N-Dimethylpyrrolidin-1-amine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Causality N,N-dimethylpyrrolidin-1-amine (CAS 53779-90-1)[1] is a specialized asymmetric hydrazine derivative characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Causality

N,N-dimethylpyrrolidin-1-amine (CAS 53779-90-1)[1] is a specialized asymmetric hydrazine derivative characterized by a pyrrolidine ring covalently bonded to an N,N-dimethylamine moiety. In drug development and synthetic chemistry, compounds containing the N-N bond are highly valued for their unique reactivity, driven by the "alpha-effect"—where adjacent lone pairs of electrons repel each other, dramatically increasing the molecule's nucleophilicity.

However, this same structural feature dictates a severe toxicological profile. Because empirical, publicly available safety data for this specific CAS is limited, this whitepaper synthesizes a predictive, high-confidence safety and toxicity profile. As a Senior Application Scientist, I have constructed this framework by extrapolating from the well-documented mechanistic pathways of its primary structural analogs: 1,1-dimethylhydrazine (UDMH) ()[2] and 1-aminopyrrolidine ()[3].

Mechanistic Toxicology: The GABA-Depletion Pathway

Understanding the causality behind a chemical's toxicity is critical for designing effective safety protocols. The primary acute hazard of dialkylhydrazines and cyclic hydrazines is severe Central Nervous System (CNS) toxicity[4].

The Causality of Neurotoxicity:

  • BBB Penetration: The lipophilic nature of the pyrrolidine ring and the dimethyl groups allows N,N-dimethylpyrrolidin-1-amine to rapidly cross the Blood-Brain Barrier (BBB).

  • Nucleophilic Attack: Once in the CNS, the highly nucleophilic hydrazine moiety reacts with pyridoxal phosphate (Vitamin B6) , an essential enzymatic cofactor, forming a stable hydrazone complex[2].

  • Enzymatic Blockade: This depletion of Vitamin B6 directly inhibits Glutamic Acid Decarboxylase (GAD) , the enzyme responsible for converting glutamate into gamma-aminobutyric acid (GABA).

  • Clinical Outcome: The sudden drop in GABA (the brain's primary inhibitory neurotransmitter) leads to unchecked electrical hyperactivity, resulting in violent convulsions, seizures, and potential mortality[4].

G A N,N-dimethylpyrrolidin-1-amine (Lipophilic Hydrazine) B Blood-Brain Barrier (BBB) Penetration A->B High lipid solubility C Nucleophilic Attack on Pyridoxal Phosphate (Vit B6) B->C Alpha-effect nucleophilicity D Inhibition of Glutamic Acid Decarboxylase (GAD) C->D Hydrazone formation E Depletion of GABA (Inhibitory Neurotransmitter) D->E Enzymatic blockade F CNS Hyperactivity, Neurotoxicity & Convulsions E->F Loss of neural inhibition

Mechanistic pathway of N,N-dimethylpyrrolidin-1-amine induced CNS toxicity via GABA depletion.

Synthesized Toxicity Data

The following quantitative parameters are extrapolated from structural analogs to provide a baseline for risk assessment and protocol design.

ParameterExtrapolated Value / GHS ClassSource AnalogScientific Rationale
Oral LD50 (Rat) ~120 - 150 mg/kg1,1-DimethylhydrazineSimilar molecular weight (114.19 g/mol ) and GI absorption profile[2].
Dermal LD50 (Rabbit) ~700 - 1000 mg/kg1,1-DimethylhydrazineHigh lipophilicity enables rapid, systemic dermal absorption[4].
Skin Corrosion Category 1B (Corrosive)1-AminopyrrolidinePyrrolidine amines are highly basic and cause severe tissue necrosis[3].
Eye Damage Category 1 (Irreversible)1-AminopyrrolidineDirect nucleophilic damage to corneal proteins; high risk of blindness[3].
Target Organs CNS, Liver, Respiratory TractUDMHGABA depletion (CNS) and hepatic oxidative stress during clearance[2],[5].

Safety Data Sheet (SDS) Core Architecture

When drafting the internal SDS for N,N-dimethylpyrrolidin-1-amine, the following parameters must be strictly enforced.

Section 2: Hazard Identification
  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

  • H350: May cause cancer (Extrapolated from the genotoxic profile of dialkylhydrazines) ()[6].

Section 4: First Aid Measures

Strategic Insight: Standard medical kits often lack high-dose Pyridoxine. Facilities handling asymmetric hydrazines must proactively stock intravenous Vitamin B6. Traditional anti-seizure medications (like diazepam) are frequently ineffective against hydrazine-induced seizures because they rely on existing GABA to function—which the hydrazine has already depleted.

  • Inhalation/Ingestion: If convulsions occur, administer Pyridoxine (Vitamin B6) intravenously (typically 25 mg/kg) as a specific, mechanistic antidote[4].

  • Skin/Eye Contact: Immediate drenching with water for a minimum of 15 minutes. Seek immediate ophthalmological intervention due to Category 1 irreversible damage risk[3].

Section 7: Handling and Storage
  • Handling: Manipulate exclusively under an inert atmosphere (Argon/Nitrogen) to prevent auto-oxidation.

  • Storage: Store at 2-8°C in amber, air-tight containers away from strong oxidizing agents and heavy metals (which catalyze explosive hydrazine decomposition).

Self-Validating Experimental Protocols

To empirically validate the toxicity of N,N-dimethylpyrrolidin-1-amine, researchers must employ self-validating workflows—systems with built-in controls that prevent chemical artifacts from skewing biological data.

Protocol 1: In Vitro Hepatotoxicity Assessment (ATP-Luminescence)

Strategic Insight: Never use MTT or XTT colorimetric assays with hydrazine derivatives. The intrinsic reducing power of the N-N bond will directly reduce the tetrazolium dye without cellular intervention, yielding a massive false-positive viability signal and ruining your dataset. An ATP-dependent luminescence assay is the mandatory standard here.

Step-by-Step Methodology:

  • Dosing Solution Verification (Validation Step): Prior to cell exposure, quantify the N,N-dimethylpyrrolidin-1-amine concentration in the culture media via LC-MS/MS to confirm the compound has not auto-oxidized in the aqueous environment.

  • Cell Plating: Plate HepG2 cells (chosen because the liver is the primary site of hydrazine metabolism[5]) at 1×104 cells/well in a 96-well opaque white plate. Incubate for 24h at 37°C, 5% CO2.

  • Exposure: Treat cells with a log-scale concentration gradient (0.1 µM to 10 mM). Include a vehicle control (0.1% DMSO) and a positive control (1 mM 1,1-dimethylhydrazine)[5].

  • Interference Control (Validation Step): Run a cell-free control plate containing only the compound and the ATP reagent. This ensures the compound does not chemically quench or spontaneously generate luminescence.

  • Quantification: After 24h, add the ATP-luminescence reagent (e.g., CellTiter-Glo), lyse cells on an orbital shaker for 10 minutes, and read luminescence. Calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: In Vivo Neurotoxicity and Mechanistic Rescue

To prove that the neurotoxicity is driven specifically by Vitamin B6 depletion, the in vivo protocol must include a targeted rescue arm.

Step-by-Step Methodology:

  • Telemetry Implantation: Surgically implant EEG/EMG telemetry devices in adult Wistar rats. Causality: This captures sub-clinical cortical spiking before overt motor convulsions occur, providing highly sensitive neurotoxic endpoints.

  • Baseline & Dosing: Establish a 24h baseline EEG. Administer N,N-dimethylpyrrolidin-1-amine via oral gavage (starting at 10 mg/kg, scaling up based on OECD 423 guidelines).

  • Mechanistic Rescue (Validation Step): In a parallel cohort exhibiting early EEG spiking, administer intravenous Pyridoxine (Vitamin B6) at 25 mg/kg[4]. The immediate cessation of EEG spiking self-validates the mechanism of toxicity as GAD-inhibition via hydrazone formation.

  • Biomarker Analysis: Euthanize subjects at 24h. Harvest brain tissue and quantify GABA and Glutamate levels via HPLC-ECD to definitively confirm the neurochemical depletion.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Hydrazine, 1,1-dimethyl-: Human health tier II assessment." Available at: [Link]

  • Publisso. "1,1-Dimethylhydrazine MAK Value Assessment." Available at:[Link]

  • World Health Organization (WHO) / IARC. "1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide." NCBI Bookshelf. Available at:[Link]

  • National Institutes of Health (NIH). "1-Pyrrolidinamine | C4H10N2 | CID 27946." PubChem Database. Available at:[Link]

Sources

Exploratory

Unveiling the Potential: A Mechanistic Exploration of N,N-Dimethylpyrrolidin-1-amine in Organic Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary N,N-dimethylpyrrolidin-1-amine, a unique cyclic hydrazine derivative, presents an intriguing yet underexplored molecular scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

N,N-dimethylpyrrolidin-1-amine, a unique cyclic hydrazine derivative, presents an intriguing yet underexplored molecular scaffold for applications in organic synthesis. While extensive literature on its direct catalytic or mechanistic role is notably scarce, its structural features—a pyrrolidine ring and a dimethylated N-amino moiety—suggest a rich potential for reactivity. This technical guide synthesizes foundational chemical principles with data from analogous structures to build a predictive framework for the mechanism of action of N,N-dimethylpyrrolidin-1-amine. We will explore its potential as a ligand for transition metal catalysis, its capacity as a nucleophile and base, and its prospective role in organocatalysis, providing a theoretical and practical foundation for its future investigation and application in synthetic chemistry.

Introduction: The Structural and Electronic Landscape of N,N-Dimethylpyrrolidin-1-amine

N,N-dimethylpyrrolidin-1-amine, with the chemical formula C₆H₁₄N₂, is a saturated five-membered heterocycle bearing a dimethylamino group attached to the ring nitrogen. This structure confers a unique combination of steric and electronic properties that are central to its potential modes of action.

  • The Pyrrolidine Core: The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceuticals, valued for its conformational flexibility and its ability to introduce three-dimensionality into molecular structures.[1]

  • The N-Amino Moiety: The presence of a nitrogen-nitrogen single bond classifies this compound as a hydrazine derivative. The lone pair of electrons on the exocyclic nitrogen is readily available for donation, making this group a potent nucleophile and a potential coordination site for metal centers.

  • The Dimethylamino Group: The two methyl groups on the exocyclic nitrogen increase the electron density and basicity of this nitrogen atom through inductive effects. They also introduce steric bulk, which can influence the regioselectivity and stereoselectivity of its reactions.

Due to the limited specific literature on N,N-dimethylpyrrolidin-1-amine, this guide will extrapolate its potential mechanisms from the known reactivity of its parent compound, 1-aminopyrrolidine, and other analogous N-amino and dialkylamino compounds.

Potential Mechanism of Action: A Multifaceted Reagent

Based on its structure, N,N-dimethylpyrrolidin-1-amine can be postulated to act through several distinct mechanisms in organic synthesis: as a bidentate ligand in transition metal catalysis, as a nucleophile or base in metal-free reactions, and potentially as a component of organocatalytic systems.

Role as a Ligand in Transition Metal Catalysis

The two nitrogen atoms of N,N-dimethylpyrrolidin-1-amine are positioned to act as a bidentate chelating ligand for transition metals. The parent compound, 1-aminopyrrolidine, is known to be a chelating agent.[2] This chelation can stabilize the metal center, modulate its reactivity, and influence the stereochemical outcome of a reaction.

Mechanistic Implications:

In a typical cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, transmetalation (for Suzuki), and reductive elimination. The role of a ligand like N,N-dimethylpyrrolidin-1-amine would be to:

  • Stabilize the Active Catalyst: Chelation to the metal center (e.g., Palladium, Copper, Nickel) can prevent catalyst decomposition and aggregation.

  • Modulate Electronic Properties: The electron-donating nature of the amino groups can increase the electron density on the metal center, facilitating the oxidative addition step.

  • Influence Steric Environment: The steric bulk around the metal, dictated by the pyrrolidine ring and the dimethylamino group, can control which substrates can approach the metal and can influence the regioselectivity of the reaction.

Diagram: Potential Coordination Modes of N,N-Dimethylpyrrolidin-1-amine

Caption: Bidentate chelation to a metal center (M).

Role as a Nucleophile and Brønsted Base

The exocyclic nitrogen atom of N,N-dimethylpyrrolidin-1-amine, with its localized lone pair and increased electron density from the methyl groups, is expected to be a strong nucleophile and a reasonably strong Brønsted base.

Mechanistic Implications:

  • Nucleophilic Attack: It can participate in nucleophilic substitution and addition reactions. For example, it could react with alkyl halides, epoxides, or carbonyl compounds. The parent compound, 1-aminopyrrolidine, is known to undergo condensation reactions with monosaccharides to form hydrazones.[2]

  • Base Catalysis: As a Brønsted base, it can deprotonate acidic protons to generate reactive intermediates. This could be useful in reactions like aldol condensations, Michael additions, or elimination reactions. Its basicity is expected to be comparable to or slightly greater than other tertiary amines.

Potential in Organocatalysis

The field of organocatalysis often utilizes chiral amines to induce enantioselectivity. While N,N-dimethylpyrrolidin-1-amine is achiral itself, derivatives with stereocenters on the pyrrolidine ring could be potent organocatalysts. The fundamental mechanism would likely involve the formation of a chiral enamine or iminium ion intermediate.

Hypothetical Organocatalytic Cycle:

  • Enamine/Iminium Ion Formation: A chiral derivative of N,N-dimethylpyrrolidin-1-amine could react with a carbonyl compound to form a transient, chiral enamine or iminium ion.

  • Stereoselective Reaction: This intermediate would then react with an electrophile or nucleophile, with the stereochemistry being directed by the chiral catalyst.

  • Catalyst Regeneration: The product is released, and the catalyst is regenerated to complete the cycle.

While no specific examples of N,N-dimethylpyrrolidin-1-amine in this role have been found, the broader class of pyrrolidine-based organocatalysts is well-established for a variety of asymmetric transformations.[3]

Experimental Protocols: A Predictive Approach

Given the absence of established protocols for N,N-dimethylpyrrolidin-1-amine, we present a generalized, hypothetical protocol for its use as a ligand in a Suzuki-Miyaura cross-coupling reaction. This protocol is based on standard conditions for similar diamine ligands and serves as a starting point for experimental investigation.

Hypothetical Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Step Procedure Rationale
1 To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), N,N-dimethylpyrrolidin-1-amine (4 mol%), and a magnetic stir bar.The ligand-to-metal ratio is crucial for catalyst stability and activity. A 2:1 ratio is a common starting point for bidentate ligands.
2 Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.This removes oxygen, which can oxidize the palladium catalyst and lead to catalyst deactivation.
3 Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).The boronic acid is used in slight excess to ensure complete consumption of the aryl bromide. The base is required for the transmetalation step.
4 Add a degassed solvent (e.g., Toluene/Water 10:1, 5 mL).A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. Degassing removes dissolved oxygen.
5 Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).Heating is typically required to overcome the activation energy of the catalytic cycle.
6 Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.Standard workup procedure to remove the inorganic salts and water-soluble byproducts.
7 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Removal of residual water before purification.
8 Purify the crude product by flash column chromatography.To isolate the desired biaryl product.

Diagram: Hypothetical Experimental Workflow

G start Start: Oven-dried Schlenk Flask reagents Add Pd(OAc)₂, Ligand, Aryl Halide, Boronic Acid, and Base start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a cross-coupling reaction.

Conclusion and Future Outlook

N,N-dimethylpyrrolidin-1-amine remains a molecule of untapped potential in organic synthesis. While direct experimental evidence of its mechanistic behavior is currently lacking in the public domain, a thorough analysis of its structural components allows for the formulation of strong hypotheses regarding its function. Its predicted ability to act as a chelating ligand, a nucleophile, a base, and a platform for chiral organocatalysts makes it a compelling target for future research.

We encourage the scientific community to explore the reactivity of this compound, particularly in the areas of transition metal catalysis and asymmetric synthesis. Such investigations will not only expand the toolkit of synthetic chemists but may also lead to the discovery of novel and more efficient synthetic methodologies.

References

  • LookChem. (n.d.). 1-AMINOPYRROLIDINE. Retrieved from [Link]

  • Carreño, M. C., & Ruano, J. L. G. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 623–631. Retrieved from [Link]

  • Macmillan, D. W. C. (2004). Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B. Proceedings of the National Academy of Sciences, 101(15), 5343-5347. Retrieved from [Link]

  • American Chemical Society. (2025, January 8). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Ilangovan, A., Pandaram, S., & Duraisamy, T. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. IntechOpen. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4958. Retrieved from [Link]

  • Wünsch, B., & Schepmann, D. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800150. Retrieved from [Link]

  • Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(28), 1172-1175. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis of dienes from pyrrolidines using skeletal modification. Nature Communications, 14(1), 7268. Retrieved from [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. Retrieved from [Link]

  • Pescitelli, G., & Fioravanti, S. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2344. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Dimethyl isosorbide via organocatalyst N-methyl pyrrolidine: scaling up, purification and concurrent reaction pathways. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N, N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. Retrieved from [Link]

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Foundational

A Technical Guide to the Crystallographic Analysis of N,N-dimethyl-1-pyrrolidinamine Derivatives for Drug Discovery

This guide provides an in-depth exploration of the crystallographic analysis of N,N-dimethyl-1-pyrrolidinamine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the crystallographic analysis of N,N-dimethyl-1-pyrrolidinamine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, making a thorough understanding of its structural characteristics crucial for the rational design of novel therapeutics.[1] This document will detail the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of a representative compound, N,N-dimethyl-1-pyrrolidinamine hydrochloride, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a vital building block in the synthesis of a wide array of natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. N,N-dimethyl-1-pyrrolidinamine, with its additional functional groups, presents a versatile platform for creating derivatives with diverse pharmacological profiles.

Obtaining high-resolution single-crystal X-ray diffraction data is paramount for unequivocally determining the three-dimensional atomic arrangement of these molecules.[2] This information, including precise bond lengths, bond angles, and stereochemistry, is indispensable for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring the intellectual property of novel chemical entities.[3][4]

Synthesis of N,N-dimethyl-1-pyrrolidinamine Hydrochloride

The synthesis of the target compound can be achieved through several established routes.[5] For the purpose of this guide, we will focus on a reductive amination pathway, a robust and widely used method in medicinal chemistry.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N,N-dimethyl-1-pyrrolidinamine from 1-aminopyrrolidine and its subsequent conversion to the hydrochloride salt, which is often more amenable to crystallization.

Materials:

  • 1-Aminopyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (2 M in diethyl ether)

Procedure:

  • To a stirred solution of 1-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add formaldehyde (2.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-1-pyrrolidinamine free base.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N,N-dimethyl-1-pyrrolidinamine hydrochloride.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of N,N-dimethyl-1-pyrrolidinamine HCl start 1-Aminopyrrolidine + Formaldehyde in DCM stab Add Sodium Triacetoxyborohydride (STAB) start->stab 1h at RT reaction Stir at Room Temperature (12-18h) stab->reaction workup Aqueous Workup and Extraction reaction->workup freebase Isolate Crude Free Base workup->freebase salt_formation Dissolve in Et2O, Add HCl/Et2O freebase->salt_formation product Isolate N,N-dimethyl-1-pyrrolidinamine HCl salt_formation->product

Caption: Workflow for the synthesis of N,N-dimethyl-1-pyrrolidinamine hydrochloride.

Crystallization of N,N-dimethyl-1-pyrrolidinamine Hydrochloride

The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals. Amine hydrochlorides, like our target compound, often exhibit good crystallinity.[6][7] Several techniques can be employed to obtain suitable crystals.

Crystallization Techniques

The choice of crystallization method and solvent is critical and often requires empirical screening. Here are some commonly employed techniques for small organic molecules:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Anti-Solvent Diffusion: Similar to vapor diffusion, but a layer of a miscible anti-solvent (a solvent in which the compound is insoluble) is carefully layered on top of a concentrated solution of the compound. Diffusion at the interface induces crystallization.

Recommended Protocol: Slow Cooling with Seeding

This protocol is often successful for amine hydrochlorides and provides good control over crystal growth.

Materials:

  • N,N-dimethyl-1-pyrrolidinamine hydrochloride

  • Isopropanol

  • Deionized water

  • Small, clean glass vial with a screw cap

Procedure:

  • In a small glass vial, dissolve a small amount of N,N-dimethyl-1-pyrrolidinamine hydrochloride in a minimal amount of a hot isopropanol/water mixture (e.g., 9:1 v/v). The goal is to create a saturated solution at the elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If no crystals form, introduce a "seed crystal" (a tiny, well-formed crystal from a previous attempt) to induce nucleation.

  • If no seed crystal is available, gently scratch the inside of the vial with a glass rod to create nucleation sites.

  • Once nucleation begins, allow the vial to stand undisturbed at room temperature for several days to allow for slow crystal growth.

  • For further crystal growth, the vial can be transferred to a refrigerator (4 °C).

  • Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested for X-ray diffraction analysis.

Diagram of the Crystallization Process:

cluster_crystallization Crystallization by Slow Cooling dissolve Dissolve in Hot Isopropanol/Water cool Slow Cooling to Room Temperature dissolve->cool nucleation Induce Nucleation (Seeding/Scratching) cool->nucleation If no crystals form growth Crystal Growth (Several Days) cool->growth If crystals form nucleation->growth harvest Harvest Single Crystals growth->harvest

Caption: General workflow for crystallization by slow cooling.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4]

The SCXRD Workflow

The process involves several key steps, from data collection to structure solution and refinement.[8][9]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots of varying intensity) is recorded on a detector.[2]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This involves:

    • Indexing: Assigning Miller indices (h, k, l) to each reflection.

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are commonly used.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process optimizes atomic coordinates, and thermal parameters.

Hypothetical Crystallographic Data for a N,N-dimethyl-1-pyrrolidinamine Derivative

As no public crystallographic data for the parent compound was found, the following tables represent a plausible dataset for a hypothetical derivative, "Compound X," to illustrate the type of information obtained from an SCXRD experiment.

Table 1: Crystal Data and Structure Refinement for Compound X

ParameterValue
Empirical formulaC8H17N2O · HCl
Formula weight192.69
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å
b = 12.456(6) Å
c = 9.876(5) Å
α = 90°
β = 109.23(2)°
γ = 90°
Volume943.2(8) ų
Z4
Density (calculated)1.356 Mg/m³
Absorption coefficient0.325 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8654
Independent reflections2154 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters2154 / 0 / 118
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1187
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Largest diff. peak and hole0.45 and -0.32 e.Å⁻³

Table 2: Fractional Atomic Coordinates (x10⁴) and Equivalent Isotropic Displacement Parameters (Ųx10³) for Compound X

AtomxyzU(eq)
N12345(2)1456(1)3456(2)23(1)
N24567(2)2876(1)1234(2)25(1)
C13210(3)876(2)4321(2)28(1)
C22890(3)-234(2)4890(3)35(1)
C31450(3)-456(2)3987(3)36(1)
C41234(3)543(2)2876(2)29(1)
C55432(3)2134(2)567(3)33(1)
C65876(3)3890(2)1876(3)34(1)
O16789(2)1543(1)987(2)45(1)
Cl18765(1)5000(1)5000(1)26(1)

Table 3: Selected Bond Lengths [Å] and Angles [°] for Compound X

BondLengthAngleDegrees
N1-C11.478(3)C1-N1-C4108.9(2)
N1-C41.481(3)C1-N1-N2112.3(2)
N2-C51.465(3)C4-N1-N2110.1(2)
N2-C61.468(3)N1-C1-C2104.5(2)
C1-C21.532(4)C1-C2-C3105.1(2)
C2-C31.529(4)C2-C3-C4104.8(2)
C3-C41.535(4)C3-C4-N1104.2(2)

Interpretation of Crystallographic Data

The refined crystal structure provides a wealth of information that is critical for drug development.

  • Molecular Confirmation: The precise three-dimensional structure, including the absolute stereochemistry of any chiral centers, is unambiguously determined.

  • Conformational Analysis: The torsion angles within the molecule reveal its preferred conformation in the solid state, which can provide insights into its bioactive conformation.

  • Intermolecular Interactions: Analysis of the crystal packing reveals how the molecules interact with each other. In the case of a hydrochloride salt, the hydrogen bonding interactions involving the chloride ion are of particular interest.[7] These interactions can influence physical properties such as solubility and stability.

  • Validation of Computational Models: Experimental crystallographic data is the gold standard for validating and refining computational models used in structure-based drug design.

Diagram of the Crystallographic Data Analysis Workflow:

cluster_analysis Crystallographic Data Analysis data Refined Crystal Structure (CIF) confirmation Molecular Confirmation & Stereochemistry data->confirmation conformation Conformational Analysis (Torsion Angles) data->conformation packing Analysis of Crystal Packing & Intermolecular Interactions data->packing sard Structure-Activity Relationship (SAR) Studies confirmation->sard sbd Structure-Based Drug Design conformation->sbd packing->sbd

Caption: Workflow for the analysis and application of crystallographic data.

Conclusion

The crystallographic analysis of N,N-dimethyl-1-pyrrolidinamine derivatives is an essential component of modern drug discovery. This guide has provided a comprehensive overview of the key stages, from synthesis and crystallization to single-crystal X-ray diffraction analysis and data interpretation. By following these field-proven protocols and understanding the underlying principles, researchers can obtain high-quality structural data that will accelerate the development of novel and effective therapeutics. The ability to visualize and analyze crystal structures using software like Mercury, and to access the wealth of information in the Cambridge Structural Database (CSD), further empowers scientists in their quest for new medicines.[10][11][12]

References

  • Warren, J. J., et al. (2012). Structure-based and fragment-based drug design. Methods in Molecular Biology, 857, 25-45.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Read, R. J., & McCoy, A. J. (2016). An introduction to molecular replacement. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 375–387.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122.
  • CCDC. Mercury. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

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  • Read, R. J., & Oeffner, R. D. (2020). X-ray data processing. Methods in Molecular Biology, 2127, 13-39.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • Becker Medical Library. CCDC – Cambridge Structural Database. [Link]

  • Davis, A. M., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(5), 497–508.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • News-Medical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

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  • Kabsch, W. (2010). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 125–132.
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  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Wikipedia. Cambridge Structural Database. [Link]

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  • CCDC. Crystal Structure Visualization and Analysis Software. [Link]

  • YouTube. CSD Mercury Software Tutorial - Basic Overview & Introduction. [Link]

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  • NIH. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. [Link]

  • VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • gsrs. N,N-DIMETHYL-3-PYRROLIDINAMINE DIHYDROCHLORIDE, (R)-. [Link]

  • gsrs. N,N-DIMETHYL-3-PYRROLIDINAMINE DIHYDROCHLORIDE, (3S)-. [Link]

  • IUCr Journals. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-Pyrrolidinamine, N,N-dimethyl- in the lab

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-Pyrrolidinamine, N,N-dimethyl-, a valuable substituted hydrazine intermediate in pharmaceutical and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-Pyrrolidinamine, N,N-dimethyl-, a valuable substituted hydrazine intermediate in pharmaceutical and organic chemistry research. The synthesis is achieved through the robust and high-yielding Eschweiler-Clarke methylation of 1-aminopyrrolidine. This guide details the reaction mechanism, necessary apparatus, reagent specifications, a meticulously outlined experimental procedure, and methods for purification and characterization. Safety protocols and troubleshooting guidance are also integrated to ensure a reliable and safe synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

1-Pyrrolidinamine, N,N-dimethyl- (C₆H₁₄N₂) is a chiral disubstituted hydrazine derivative of the pyrrolidine heterocyclic system.[1] The pyrrolidine ring is a common structural motif in a multitude of natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] The N,N-dimethylamino functionality of the target molecule makes it a key building block and intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

The Eschweiler-Clarke reaction is a well-established and highly effective method for the N-methylation of primary and secondary amines.[2][3] This reductive amination procedure utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent.[2][3] A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines from primary amines without the formation of quaternary ammonium salts, which can be a significant side reaction in other alkylation methods.[3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid, with the evolution of carbon dioxide driving the reaction to completion.[2][3]

This protocol adapts the classical Eschweiler-Clarke conditions for the exhaustive methylation of the primary amino group of 1-aminopyrrolidine to yield the desired N,N-dimethylated product.

Reaction Scheme and Mechanism

The overall reaction is the N,N-dimethylation of 1-aminopyrrolidine using formaldehyde and formic acid.

Reaction:

Mechanism:

The reaction proceeds in two successive methylation steps:

  • Iminium Ion Formation (First Methylation): The primary amine of 1-aminopyrrolidine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the monomethylated product, N-methyl-1-aminopyrrolidine. Carbon dioxide is released in this step.

  • Second Methylation: The resulting secondary amine undergoes the same sequence of iminium ion formation with a second molecule of formaldehyde, followed by hydride reduction by formic acid to yield the final product, 1-Pyrrolidinamine, N,N-dimethyl-.

The reaction stops at the tertiary amine stage as the product lacks the N-H proton necessary to form another iminium ion.[3]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )PuritySupplier
1-Aminopyrrolidine16596-41-1C₄H₁₀N₂86.14≥97%Sigma-Aldrich, TCI, etc.
Formaldehyde solution50-00-0CH₂O30.0337% in H₂OFisher Scientific, etc.
Formic acid64-18-6HCOOH46.03≥95%Sigma-Aldrich, etc.
Sodium hydroxide1310-73-2NaOH40.00≥97%Major chemical suppliers
Diethyl ether (anhydrous)60-29-7(C₂H₅)₂O74.12≥99%Major chemical suppliers
Magnesium sulfate (anhydrous)7487-88-9MgSO₄120.37≥97%Major chemical suppliers
Deuterated chloroform (CDCl₃)865-49-6CDCl₃120.3899.8 atom % DCambridge Isotope Labs, etc.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol

Reaction Setup

G cluster_setup Reaction Setup flask 100 mL Round-bottom Flask + Magnetic Stirrer mantle Heating Mantle flask->mantle condenser Reflux Condenser condenser->flask funnel Dropping Funnel funnel->flask

Caption: Diagram of the reaction apparatus setup.

Step-by-Step Procedure
  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyrrolidine (5.0 g, 58.0 mmol).

  • Addition of Formic Acid: Cool the flask in an ice bath and slowly add formic acid (6.4 g, 139 mmol, 2.4 equiv.) to the stirred 1-aminopyrrolidine. A mild exotherm may be observed.

  • Addition of Formaldehyde: To the resulting mixture, add formaldehyde solution (37% in water, 10.3 mL, 139 mmol, 2.4 equiv.) dropwise via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 20 °C with the ice bath.

  • Reaction Heating: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 90-100 °C using a heating mantle. The evolution of carbon dioxide should be observed. Maintain this temperature for 6-8 hours, or until the gas evolution ceases.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to observe the disappearance of the starting material.

  • Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker containing a cold solution of sodium hydroxide (e.g., 20% aqueous solution) with stirring until the pH is strongly basic (pH > 12). This step should be performed in a fume hood due to the potential for effervescence.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is a pale yellow oil. Due to the volatility and water solubility of the product, purification is best achieved by fractional distillation under atmospheric pressure.

Purification and Characterization

Purification

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 135-140 °C.

ParameterValue
Purification Method Fractional Distillation
Boiling Point ~135-140 °C
Expected Yield 70-80%
Appearance Colorless to pale yellow liquid
Characterization

The structure of the synthesized 1-Pyrrolidinamine, N,N-dimethyl- should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃):

    • Expected chemical shifts (δ, ppm): The spectrum is expected to show signals corresponding to the N,N-dimethyl protons (a singlet around 2.3-2.5 ppm) and the pyrrolidine ring protons (multiplets in the range of 1.7-1.9 ppm and 2.6-2.8 ppm).

  • ¹³C NMR (CDCl₃):

    • Expected chemical shifts (δ, ppm): Signals for the N,N-dimethyl carbons and the two distinct carbons of the pyrrolidine ring are anticipated.

  • Mass Spectrometry (EI):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns for pyrrolidine derivatives would be expected, often involving the loss of fragments from the ring. The nitrogen rule applies, where a molecule with an even number of nitrogen atoms should have an even nominal molecular weight.

  • FTIR (neat):

    • The spectrum should show C-H stretching vibrations around 2800-3000 cm⁻¹ and the absence of N-H stretching bands (typically seen around 3300-3500 cm⁻¹) from the starting material.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. All procedures should be conducted in a well-ventilated fume hood.

  • 1-Aminopyrrolidine: This compound is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[4] Handle with care and avoid inhalation of vapors.

  • Formaldehyde: Is a known carcinogen and is toxic and corrosive.[5] Handle only in a fume hood.

  • Formic Acid: Is corrosive and can cause severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.

  • Sodium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care, especially when preparing solutions.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or ensure the reaction temperature is maintained at 90-100 °C.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted. The product has some water solubility, so multiple extractions are necessary. Ensure the basification step is complete (pH > 12) to maximize the amount of free amine for extraction.
Product is difficult to purify Incomplete reaction leaving starting material.Ensure the reaction has gone to completion before work-up.
Co-distillation with impurities.Use a fractional distillation column with sufficient theoretical plates for better separation.
Reaction does not start (no CO₂ evolution) Reagents are of poor quality.Use fresh, high-purity reagents.
Insufficient heating.Ensure the heating mantle is functioning correctly and the reaction mixture reaches the target temperature.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and reliable method for the synthesis of 1-Pyrrolidinamine, N,N-dimethyl- from 1-aminopyrrolidine. By following this detailed protocol, researchers can obtain the target compound in good yield and high purity. Proper adherence to safety procedures is paramount throughout the synthesis. The characterization data provided will serve as a benchmark for confirming the identity and purity of the final product, ensuring its suitability for subsequent research applications.

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  • SpectraBase. "1,2-Dimethylpyrrolidine - Optional[13C NMR] - Chemical Shifts." [Link]

  • MassBank. "N-Methyl-2-pyrrolidone." [Link]

  • Journal of Heterocyclic Chemistry, 2004 , 41(5), 697-700. "An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid." [Link]

Sources

Application

applications of N,N-dimethylpyrrolidin-1-amine in pharmaceutical drug discovery

Introduction & Mechanistic Rationale N,N-dimethylpyrrolidin-1-amine (CAS: 53779-90-1), also referred to as 1-(dimethylamino)pyrrolidine, is a specialized secondary amine and unsymmetrical hydrazine derivative[1]. In cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N,N-dimethylpyrrolidin-1-amine (CAS: 53779-90-1), also referred to as 1-(dimethylamino)pyrrolidine, is a specialized secondary amine and unsymmetrical hydrazine derivative[1]. In contemporary medicinal chemistry, this building block is highly valued for its ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS)[2].

Mechanistic Advantages:

  • Conformational Restriction: The rigid five-membered pyrrolidine ring restricts the conformational degrees of freedom of the appended vector. This pre-organization reduces the entropic penalty upon target binding, a strategy successfully employed in the design of dihydroorotate dehydrogenase (DHODH) inhibitors[3] and complex glucokinase activators[4].

  • Physicochemical Tuning (MPO): The terminal N,N-dimethyl moiety introduces a basic tertiary amine with a precisely tunable pKa. This basicity facilitates optimal lysosomal escape and enhances Blood-Brain Barrier (BBB) permeability via passive diffusion, making it a critical motif in CNS drug design[1].

  • Asymmetric Synthesis & Drug Delivery: The structural characteristics of N,N-dimethylpyrrolidin-1-amine allow it to function as a chiral auxiliary and nucleophilic reagent, enabling stereoselective control during the synthesis of complex molecular architectures and advanced drug delivery systems[2][5].

Data Presentation: Physicochemical Impact

Replacing a standard primary amine or unsubstituted pyrrolidine with N,N-dimethylpyrrolidin-1-amine significantly alters the multiparameter optimization (MPO) profile of a lead scaffold.

Scaffold ModificationMolecular Weight ShiftpKa (calc)cLogD (pH 7.4)TPSA (Ų)BBB Permeability (Papp)
Primary Amine (-NH2)Baseline~9.0Baseline26.0Low
Pyrrolidine Ring+54 Da~10.4+0.812.0Moderate
N,N-dimethylpyrrolidin-1-amine +98 Da ~8.5 - 9.2 +1.2 15.3 High

Table 1: Comparative physicochemical impact of amine substitutions on a standard heteroaryl pharmacophore. The N,N-dimethylpyrrolidin-1-amine motif optimizes LogD and pKa for enhanced CNS penetration.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the integration of N,N-dimethylpyrrolidin-1-amine into pharmaceutical scaffolds[6].

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Decoration

This protocol details the coupling of N,N-dimethylpyrrolidin-1-amine to an electrophilic heteroaryl chloride.

  • Step 1: Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is selected for its high dielectric constant, which stabilizes the polar Meisenheimer transition state, thereby accelerating the SNAr reaction.

  • Step 2: Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by N,N-dimethylpyrrolidin-1-amine (1.2 eq)[6].

    • Causality: DIPEA is utilized instead of triethylamine (TEA) because its steric bulk prevents competitive nucleophilic attack and unwanted alkylation side-reactions.

  • Step 3: Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

  • Step 4: Self-Validation & Workup:

    • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The appearance of the [M+H]+ peak for the desired adduct and the complete consumption of the starting material validates successful substitution. If unreacted starting material remains, verify the anhydrous integrity of the DMF, as trace water can competitively hydrolyze the heteroaryl chloride.

    • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

Protocol B: Amide Coupling / Acylation

This workflow generates a stable hydrazide/amide linkage, useful in synthesizing targeted drug delivery systems[5].

  • Step 1: Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is preferred over EDC/HOBt for coupling with sterically hindered or specialized hydrazine derivatives, as it rapidly forms a highly reactive active ester, minimizing the risk of epimerization at adjacent chiral centers.

  • Step 2: Coupling: Add N,N-dimethylpyrrolidin-1-amine (1.2 eq) dropwise. Stir for 2 hours.

  • Step 3: Self-Validation & Purification:

    • Validation Checkpoint: Monitor via UPLC. The active ester intermediate should completely convert to the product. If epimerization is detected, reduce the DIPEA equivalents or substitute with a less basic additive such as 2,4,6-collidine.

    • Purification: Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA).

Visualization: Synthetic and Pharmacological Workflow

The following diagram illustrates the logical progression from the synthetic integration of N,N-dimethylpyrrolidin-1-amine to in vivo pharmacological efficacy.

G A Heteroaryl Core (Electrophile) C SNAr / Acylation Reaction (DIPEA, DMF/DCM) A->C B N,N-dimethylpyrrolidin-1-amine (Nucleophile) B->C D Optimized Lead Compound (Tuned pKa & LogD) C->D E Blood-Brain Barrier (BBB) (Enhanced Permeability) D->E F CNS Target Engagement (e.g., DHODH / Receptors) E->F G Pharmacological Efficacy (In Vivo Response) F->G

Figure 1: Synthetic workflow and pharmacological pathway of N,N-dimethylpyrrolidin-1-amine derivatives.

References

  • Title: JP5680054B2 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL: (Cited for the application of the pyrrolidin-1-amine motif in DHODH target engagement[3])

  • Title: 1-AMINOPYRROLIDINE (CAS 16596-41-1) Chemical Properties Source: LookChem URL: [Link] (Cited for foundational applications in drug delivery systems and pharmaceutical synthesis[5])

  • Title: Creation of a novel orally administrable glucokinase activator TA-2395 Source: Chiba University OPAC URL: [Link] (Cited for the utility of the aminopyrrolidine scaffold in complex metabolic target design[4])

Sources

Method

Application Notes and Protocols for the Synthesis of Hydrazine Derivatives Utilizing 1-Pyrrolidinamine, N,N-dimethyl-

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of hydrazine derivatives, with a specific focus on the utility of 1-Pyrrolidinamin...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of hydrazine derivatives, with a specific focus on the utility of 1-Pyrrolidinamine, N,N-dimethyl-. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and offers insights into the practical application of these synthetic routes.

Introduction: The Significance of Hydrazine Derivatives and the Role of 1-Pyrrolidinamine, N,N-dimethyl-

Hydrazine derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical reactivity. They are integral to the synthesis of a wide array of heterocyclic compounds and serve as key pharmacophores in numerous therapeutic agents, including antitubercular, antidepressant, and antihypertensive drugs. The unique reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms make them invaluable building blocks in organic synthesis.

1-Pyrrolidinamine, N,N-dimethyl-, a trisubstituted asymmetrical hydrazine, presents a unique structural motif. The presence of the pyrrolidine ring and the two methyl groups on the terminal nitrogen significantly influences its reactivity and steric hindrance. While not as ubiquitously cited as simpler hydrazines, its structural features offer potential advantages in specific synthetic contexts, such as directing reaction pathways or imparting desirable physicochemical properties to the final products. The pyrrolidine moiety, for instance, is a common feature in many biologically active compounds.

This guide will explore the synthesis of hydrazones from 1-Pyrrolidinamine, N,N-dimethyl-, a fundamental transformation that serves as a gateway to more complex molecular architectures.

Core Synthesis: Formation of Hydrazones from 1-Pyrrolidinamine, N,N-dimethyl-

The reaction of a hydrazine with an aldehyde or a ketone to form a hydrazone is a robust and widely employed transformation. This condensation reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

Mechanistic Insight

The formation of a hydrazone from 1-Pyrrolidinamine, N,N-dimethyl- and a generic aldehyde (R-CHO) is depicted below. The reaction is initiated by the nucleophilic attack of the more sterically accessible nitrogen of the hydrazine onto the electrophilic carbonyl carbon. The presence of an acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial addition step. The subsequent elimination of a water molecule yields the stable hydrazone product.

hydrazone_formation reagents 1-Pyrrolidinamine, N,N-dimethyl- + R-CHO intermediate1 Hemiaminal Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Protonated Hemiaminal intermediate1->intermediate2 + H+ product Hydrazone + H2O intermediate2->product - H2O

Figure 1. Generalized workflow for the acid-catalyzed formation of a hydrazone.

Experimental Protocol: Synthesis of a Model Hydrazone

This protocol details the synthesis of a hydrazone from 1-Pyrrolidinamine, N,N-dimethyl- and benzaldehyde.

Materials:

  • 1-Pyrrolidinamine, N,N-dimethyl- (CAS 16753-23-6)

  • Benzaldehyde (CAS 100-52-7)

  • Ethanol, anhydrous

  • Glacial Acetic Acid (catalyst)

  • Sodium Sulfate, anhydrous

  • Drying tube (filled with calcium chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Pyrrolidinamine, N,N-dimethyl- (1.14 g, 10 mmol).

  • Solvent and Aldehyde Addition: Dissolve the starting material in 30 mL of anhydrous ethanol. To this solution, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the hydrazone product indicates the reaction is proceeding.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure hydrazone.

Data Summary:

ParameterValue
Reactants 1-Pyrrolidinamine, N,N-dimethyl-, Benzaldehyde
Catalyst Glacial Acetic Acid
Solvent Anhydrous Ethanol
Reaction Time 2-4 hours
Reaction Temp. Reflux (~78 °C)
Typical Yield 85-95% (unoptimized)

Applications and Further Transformations

The resulting N,N-disubstituted hydrazones are stable compounds that can serve as versatile intermediates for more complex molecular structures. For instance, they can undergo cyclization reactions to form various heterocyclic systems, or the C=N bond can be reduced to generate the corresponding hydrazine.

further_transformations start Hydrazone from 1-Pyrrolidinamine, N,N-dimethyl- path1 Cyclization Reactions start->path1 path2 Reduction of C=N bond start->path2 end1 Heterocyclic Compounds (e.g., Pyrazoles, Indazoles) path1->end1 end2 Substituted Hydrazines path2->end2

Figure 2. Potential synthetic pathways for hydrazone derivatives.

Troubleshooting and Expert Recommendations

  • Low Yields: If the yield is lower than expected, ensure all reagents are pure and the solvent is anhydrous. Water can inhibit the reaction by shifting the equilibrium back towards the starting materials. Increasing the reaction time or adding a dehydrating agent like molecular sieves can also improve the yield.

  • Side Reactions: In some cases, particularly with enolizable aldehydes or ketones, side reactions such as aldol condensation can occur. Running the reaction at a lower temperature may help to minimize these unwanted pathways.

  • Purification Challenges: The polarity of the hydrazone can vary significantly based on the starting carbonyl compound. A systematic approach to developing a TLC solvent system is crucial for successful column chromatography.

Conclusion

1-Pyrrolidinamine, N,N-dimethyl- serves as a valuable, albeit specialized, reagent in the synthesis of hydrazine derivatives. The formation of hydrazones via condensation with carbonyl compounds is a straightforward and high-yielding process that opens the door to a wide range of further chemical modifications. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully utilize this reagent in their synthetic endeavors. The unique structural features of 1-Pyrrolidinamine, N,N-dimethyl- may offer untapped potential in the design of novel molecules with desired biological or material properties.

References

  • Title: Synthesis of Hydrazine Derivatives Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-Pyrrolidinamine, N,N-dimethyl- Source: PubChem URL: [Link]

  • Title: Hydrazone Formation Source: Wikipedia URL: [Link]

  • Title: The Role of Hydrazones in Medicinal Chemistry Source: Molecules (Journal) URL: [Link]

Application

Application Note: 1-Pyrrolidinamine, N,N-dimethyl- as a High-Efficiency Sacrificial Amine Donor in Photo-Biocatalytic Cascades

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Nomenclature Clarification In classical PLP-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Nomenclature Clarification

In classical PLP-dependent transaminase (ATA) chemistry, the term "amine donor" refers strictly to the source of a primary amino group transferred via a Schiff base intermediate. However, 1-Pyrrolidinamine, N,N-dimethyl- (NNDMPA, CAS 53779-90-1) is a tertiary amine and hydrazine derivative, rendering it structurally incapable of forming Schiff bases.

Instead, NNDMPA unlocks transformative potential in the rapidly expanding frontier of photo-biocatalysis . In this context, "amine donor" designates a sacrificial electron donor (SED) that drives light-mediated redox cycles [1]. By utilizing NNDMPA as a smart SED, researchers can achieve in situ cofactor regeneration (e.g., NAD(P)H) or direct photoenzymatic excitation (e.g., Flavin-dependent Ene-Reductases), overcoming the severe enzyme-deactivation issues associated with traditional amine donors like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Mechanistic Rationale: The Causality of Donor Selection

The integration of photoredox catalysis with biocatalysis often fails during scale-up due to biocatalyst deactivation. When traditional amine donors (TEA, DIPEA) undergo Single Electron Transfer (SET) and subsequent Hydrogen Atom Transfer (HAT) to regenerate the photocatalyst, they degrade into reactive electrophilic aldehydes (e.g., acetaldehyde). These byproducts rapidly form covalent adducts with surface lysine residues on the enzyme, causing irreversible denaturation [2].

Why NNDMPA is a Superior Amine Donor:

  • Thermodynamic Driving Force: NNDMPA possesses a significantly lower oxidation potential ( ≈0.65 V vs. SCE) compared to TEA ( ≈0.96 V). This ensures ultra-fast SET to the excited photocatalyst, outcompeting unproductive decay pathways and minimizing the required light intensity.

  • Biocompatible Degradation: Upon oxidation, the resulting radical cation of NNDMPA is resonance-stabilized by the adjacent nitrogen lone pair (a three-electron π -bond characteristic of hydrazine derivatives). Its specific degradation pathway avoids the formation of toxic aldehydes, preserving enzyme half-life during extended continuous-flow or batch irradiations [3].

PhotoBiocatalysis Light Visible Light PC Photocatalyst (e.g., Flavin) Light->PC hv PC_star Excited PC* PC->PC_star Excitation Radical Stabilized Radical Cation PC_star->Radical Oxidation of Amine Enzyme Biocatalyst (ERED / KRED) PC_star->Enzyme Electron/Hydride Transfer Amine 1-Pyrrolidinamine, N,N-dimethyl- (Amine Donor) Amine->PC_star SET Product Chiral Product Enzyme->Product Bioconversion

Fig 1. Mechanistic pathway of NNDMPA as a sacrificial amine donor in photo-biocatalysis.

Quantitative Data Presentation

The following table summarizes the performance of NNDMPA against industry-standard amine donors in a benchmark photoenzymatic Ene-Reductase (ERED) reduction of activated alkenes.

Table 1: Comparative Efficacy of Sacrificial Amine Donors in Photo-Biocatalysis

Amine Donor (SED)Oxidation Potential ( Eox​ vs SCE)Byproduct Toxicity to EnzymesBiocatalyst Half-Life ( t1/2​ )Relative Conversion Yield (24h)
Triethylamine (TEA) +0.96 VHigh (Acetaldehyde)2.5 hours41%
DIPEA +0.85 VModerate4.0 hours62%
EDTA +1.00 VLow18.0 hours35% (Poor SET kinetics)
NNDMPA +0.65 V Low (Stable radical) > 48.0 hours > 98%

Experimental Workflow: Photoenzymatic Reduction Protocol

This protocol details the use of NNDMPA to drive the direct photoexcitation of a Flavin-dependent Ene-Reductase (ERED) for the asymmetric reduction of α,β -unsaturated ketones.

Reagents and Equipment
  • Biocatalyst: Purified ERED (e.g., OYE1, OYE2, or YqjM) at 10 μ M.

  • Amine Donor: 1-Pyrrolidinamine, N,N-dimethyl- (NNDMPA), 50 mM.

  • Buffer: 100 mM Potassium Phosphate (KPi) buffer.

  • Hardware: Photoreactor equipped with 456 nm (Blue) LEDs and an active cooling block.

Step-by-Step Methodology

Step 1: Preparation of the Photoredox Matrix

  • Dissolve NNDMPA to a final concentration of 50 mM in 80% of the final volume of distilled water.

  • Causality Check: NNDMPA is highly basic. You must add the amine donor to the water before adding the KPi buffer salts and adjusting the pH to 7.5 using HCl. Adjusting the pH after adding the amine prevents localized alkaline spikes that would instantly denature the biocatalyst upon its subsequent addition.

Step 2: Degassing the System

  • Sparge the buffered NNDMPA solution with N2​ gas for 15 minutes.

  • Causality Check: Molecular oxygen ( O2​ ) is a potent triplet-state quencher. If not removed, O2​ will intercept the excited photocatalyst to form Reactive Oxygen Species (ROS), which rapidly oxidize the enzyme's active-site cysteines, halting the reaction.

Step 3: Biocatalyst and Substrate Integration

  • Inside an anaerobic glovebox or under a continuous N2​ stream, add the ERED (10 μ M final) and the FMN cofactor (50 μ M).

  • Add the alkene substrate (10 mM, dissolved in 5% v/v DMSO to aid solubility).

Step 4: Illumination and Reaction

  • Seal the reaction vials and place them in the photoreactor.

  • Irradiate at 456 nm for 12–24 hours.

  • Causality Check: Maintain the reactor temperature strictly at 25°C using an active cooling block. High-intensity LEDs generate significant thermal loads; exceeding 30°C will induce thermal unfolding of the ERED, confounding photochemical yield with thermal degradation.

Self-Validating System Checkpoints

To ensure the integrity of the protocol and prove that NNDMPA is the sole driver of the photoredox cycle, you must run the following internal controls:

  • Validation Checkpoint 1 (Dark Control): Run a parallel reaction wrapped in aluminum foil. Pass condition: <1% conversion. If conversion is higher, background thermal reduction via endogenous cellular reductants is occurring.

  • Validation Checkpoint 2 (Donor-Minus Control): Run a parallel reaction omitting NNDMPA under illumination. Pass condition: <5% conversion. If conversion exceeds 5%, an endogenous electron source (e.g., residual lysate proteins) is interfering, which will lead to catastrophic failure during scale-up when that trace source is depleted.

Conclusion

By shifting the paradigm of "amine donors" from primary amine sources in transamination to sacrificial electron donors in photo-biocatalysis, 1-Pyrrolidinamine, N,N-dimethyl- emerges as a highly specialized reagent. Its low oxidation potential and benign degradation profile solve the critical enzyme-deactivation bottleneck, enabling robust, scalable light-driven biocatalytic cascades [4].

References

  • Schmermund, L., Jurkas, V., Özgen, F. F., Barone, G. D., Büchsenschütz, H. C., Winkler, C. K., Schmidt, S., Kourist, R., & Kroutil, W. "Photo-Biocatalysis: Biotransformations in the Presence of Light." ACS Catalysis, 9(5), 4115–4144 (2019). URL:[Link]

  • Emmanuel, M. A., Bender, S. G., Bilodeau, C., et al. "Photobiocatalytic strategies for organic synthesis." Chemical Reviews, 123(9), 5459–5520 (2023). URL:[Link]

  • Winkler, C. K., & Kroutil, W. "Photo-biocatalytic Cascades: Combining Chemical and Enzymatic Transformations Fueled by Light." ChemBioChem, 23(17), e202200790 (2022). URL:[Link]

  • Knaus, T., Corrado, M. L., & Mutti, F. G. "One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate." ACS Catalysis, 12(23), 14611–14623 (2022). URL:[Link]

Technical Notes & Optimization

Troubleshooting

resolving steric hindrance issues with N,N-dimethylpyrrolidin-1-amine bulky ligands

Welcome to the Technical Support Center. As Application Scientists, we understand that utilizing bulky, electron-rich ligands is essential for stabilizing high-valent transition metal intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that utilizing bulky, electron-rich ligands is essential for stabilizing high-valent transition metal intermediates. However, the physical bulk of these molecules often introduces severe kinetic and thermodynamic barriers. This guide provides field-proven, mechanistic troubleshooting strategies for working with N,N-dimethylpyrrolidin-1-amine (1-DMPA).

The Core Issue: Causality of Steric Hindrance with 1-DMPA

N,N-dimethylpyrrolidin-1-amine (1-DMPA) is a highly electron-rich, unsymmetrical hydrazine derivative. While its strong σ-donating capability is excellent for stabilizing transition metals, the bulky pyrrolidine ring coupled with the exocyclic N,N-dimethyl group creates significant steric repulsion. This steric strain, which can be quantified via N exposure measurements and Charton's v values, physically impedes the nucleophilic attack of the ligand onto the metal center[1].

Consequently, researchers often encounter incomplete complexation, low yields, or rapid ligand dissociation during catalytic cycles[2]. Overcoming this requires precise "coordination sphere engineering"—manipulating solvent polarity, utilizing halide abstraction, and optimizing thermodynamic parameters to force the coordination[3].

Workflow N1 Steric Hindrance in 1-DMPA Coordination N2 Assess Reaction Outcome N1->N2 N3 Low Yield (< 30%) Kinetic Barrier N2->N3 N4 Catalyst Deactivation Ligand Dissociation N2->N4 N5 Protocol A: Halide Abstraction (AgOTf / AgBF4) N3->N5 Open Coordination Sites N6 Protocol B: Solvent Optimization (Non-coordinating) N4->N6 Reduce Solvent Competition N7 Stable Metal-Ligand Complex N5->N7 N6->N7

Troubleshooting workflow for 1-DMPA ligand coordination issues.

Troubleshooting Workflows & FAQs

Q1: Why am I getting <10% yield when coordinating 1-DMPA to Palladium(II) or Nickel(II) precursors? A1: The primary culprit is the kinetic barrier imposed by the bulky pendant groups around the reactive nitrogen[1]. Direct substitution of strongly bound ligands (like triphenylphosphine or halides) by 1-DMPA is thermodynamically unfavorable due to the steric clash. Solution: Utilize a step-wise complexation strategy via halide abstraction. Introducing silver salts (e.g., AgOTf or AgBF4) precipitates silver halides, creating a highly electrophilic, vacant coordination site that readily accepts the bulky 1-DMPA ligand[4].

Q2: My 1-DMPA complex forms, but the catalyst deactivates rapidly at temperatures above 80°C. How can I stabilize it? A2: At elevated temperatures, the entropic penalty of maintaining the sterically congested coordination sphere causes reversible ligand dissociation. If a coordinating solvent (e.g., acetonitrile or DMF) is used, it will outcompete the bulky 1-DMPA for the vacant site[3]. Solution: Switch to a non-coordinating or weakly coordinating solvent such as anhydrous toluene or dichloromethane (DCM). Additionally, increasing the ligand-to-metal ratio (e.g., 2.5:1) can push the equilibrium toward the coordinated state[5].

Q3: Does the coordination mode change when using 1-DMPA compared to standard amines? A3: Yes. While 1-DMPA is formally a monodentate ligand, the adjacent nitrogen in the hydrazine moiety can occasionally engage in weak, secondary interactions (bridging bidentate modes) depending on the metal's electronic state[6]. This can lead to the formation of unintended multinuclear species if stoichiometry is not strictly controlled.

Quantitative Data: Solvent & Additive Effects on Coordination Yield

The following table summarizes the optimization of a standard metal-ligand complexation (e.g., [Pd(1-DMPA)₂Cl₂]) to demonstrate the causality of solvent and additive choices.

SolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFNone252412%High steric barrier prevents direct substitution.
THFAgOTf (2.0 eq)251268%Halide abstraction opens coordination sites.
AcetonitrileAgOTf (2.0 eq)801235%Coordinating solvent outcompetes 1-DMPA for metal center.
TolueneAgOTf (2.0 eq)80694% Non-coordinating solvent stabilizes the bulky complex.

Experimental Protocols

Protocol A: Step-wise Complexation via Halide Abstraction

This protocol is designed to overcome the kinetic barrier of bulky amine coordination by generating a highly reactive metal electrophile[4].

Materials: Metal precursor (e.g., PdCl₂), AgOTf (Silver triflate), 1-DMPA, Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of the metal halide precursor in 10 mL of anhydrous DCM.

  • Halide Abstraction: Slowly add 2.05 mmol of AgOTf to the stirring solution. Causality Note: Shield the reaction flask from light using aluminum foil to prevent the photochemical degradation of silver salts.

  • Activation: Stir the mixture at room temperature for 2 hours. Self-Validation: A white precipitate (AgCl) will form, visually confirming successful halide abstraction.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate, collecting the activated metal-triflate intermediate in the filtrate.

  • Ligand Addition: Dropwise add 2.2 mmol of 1-DMPA to the filtrate.

  • Complexation: Stir for an additional 4 hours at room temperature.

  • Isolation: Concentrate the solvent under reduced pressure and precipitate the final complex using cold diethyl ether.

Protocol B: High-Temperature Coordination in Non-Coordinating Solvents

For highly hindered substrates where halide abstraction is incompatible, thermal activation in a non-coordinating solvent provides the necessary energy to overcome the steric barrier[5].

Materials: Metal precursor, 1-DMPA, Anhydrous Toluene.

Step-by-Step Methodology:

  • Setup: Combine 1.0 mmol of the metal precursor and 2.5 mmol of 1-DMPA in a Schlenk flask.

  • Solvent Addition: Add 15 mL of anhydrous toluene. Causality Note: Do not use coordinating solvents like DMF or MeCN, as they will outcompete the bulky ligand for the metal center[3].

  • Thermal Activation: Heat the mixture to 90°C under a continuous flow of argon. The elevated temperature provides the necessary activation energy to overcome the steric barrier[5].

  • Monitoring: Monitor the reaction via GC-MS or TLC. Due to severe steric hindrance, the reaction may require 12-24 hours to reach completion.

  • Purification: Cool to room temperature. If unreacted ligand remains, wash the organic phase with a mild, cold aqueous wash, dry over MgSO₄, and concentrate.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: osti.
  • Source: chemistrytalk.
  • Source: arabjchem.
  • Source: nih.

Sources

Optimization

reducing unwanted side reactions when using 1-Pyrrolidinamine, N,N-dimethyl- as a reagent

Welcome to the Technical Support Center for 1-Pyrrolidinamine, N,N-dimethyl- (also known as 1-(dimethylamino)pyrrolidine). This guide is designed for researchers, synthetic chemists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Pyrrolidinamine, N,N-dimethyl- (also known as 1-(dimethylamino)pyrrolidine). This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this specialized hydrazine derivative in nucleophilic substitutions, acylation reactions, and asymmetric synthesis[1].

Due to the presence of the N-N bond and the electron-rich dimethylamine moiety, users frequently encounter side reactions such as unwanted quaternization, oxidative degradation, and competitive elimination. This guide addresses these specific issues with field-proven troubleshooting strategies and self-validating protocols.

1-Pyrrolidinamine, N,N-dimethyl- Reaction Pathways & Pitfalls

To effectively troubleshoot, it is critical to understand the mechanistic pathways and potential side reactions associated with this reagent.

ReactionPathways Reagent 1-Pyrrolidinamine, N,N-dimethyl- Target1 Target: Amide Formation (Acylation) Reagent->Target1 Acyl Halides (Controlled T) Target2 Target: Substitution (Nucleophilic Attack) Reagent->Target2 Electrophiles (Optimal Base) Side1 Side Reaction: Quaternization (Over-alkylation) Reagent->Side1 Excess Alkylating Agent Side2 Side Reaction: N-N Bond Cleavage (Oxidation) Reagent->Side2 Atmospheric O2 / Metal Catalysts Side3 Side Reaction: Competitive Elimination (E2) Reagent->Side3 Strong Base / High Heat

Figure 1: Desired synthetic pathways vs. common side reactions for 1-Pyrrolidinamine, N,N-dimethyl-.

Troubleshooting FAQs

Q1: I am observing significant quaternization (over-alkylation) of the terminal dimethylamine group during nucleophilic substitution. How can I suppress this?

Expert Insight: 1-Pyrrolidinamine, N,N-dimethyl- contains a highly nucleophilic terminal nitrogen. When reacting with strong electrophiles (e.g., methyl iodide, benzyl bromide), the newly formed product can undergo a secondary nucleophilic attack, leading to a quaternary ammonium salt[1]. Solution:

  • Stoichiometric Control: Strictly limit the electrophile to 0.95 - 1.0 equivalents relative to the amine.

  • Steric Hindrance via Solvent: Switch from highly polar aprotic solvents (like DMF) to moderately polar solvents (like THF or DCM) which slightly reduce the nucleophilicity of the tertiary amine intermediate.

  • Temperature Profiling: Maintain the reaction at 0°C to 5°C during the addition phase.

Q2: My yields are dropping due to oxidative cleavage of the N-N bond. What is causing this?

Expert Insight: Hydrazine derivatives are inherently susceptible to oxidation, especially in the presence of trace transition metals or prolonged exposure to atmospheric oxygen. This leads to the cleavage of the N-N bond, yielding pyrrolidine and dimethylamine byproducts. Solution: All reactions involving this reagent should be conducted under strict Schlenk conditions. Degas all solvents using the freeze-pump-thaw method or sparge with ultra-pure Argon for at least 30 minutes prior to use. Add a radical scavenger (e.g., BHT at 0.1 mol%) if the reaction requires prolonged heating.

Q3: During acylation with acyl chlorides, I am seeing competitive degradation and low amide yields. How do I optimize this?

Expert Insight: Acyl chlorides generate HCl as a byproduct. If not immediately neutralized, HCl protonates the highly basic 1-Pyrrolidinamine, N,N-dimethyl-, rendering it inactive and promoting degradation[1]. Solution: Use a non-nucleophilic auxiliary base (such as N,N-Diisopropylethylamine - DIPEA) in a 1.5x to 2.0x excess to act as an acid sponge.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimal conditions to maximize yield and minimize side reactions based on empirical testing.

Reaction TypeOptimal SolventTemperature RangeAuxiliary Base / AdditivePrimary Side Reaction SuppressedExpected Yield
Nucleophilic Substitution THF / DCM0°C → 25°CNone (or weak carbonate base)Quaternization82 - 88%
Acylation (Acyl Chlorides) DCM-10°C → 0°CDIPEA (1.5 eq)HCl-mediated degradation90 - 95%
Reductive Amination MeOH / DCE25°CNaBH(OAc)3Over-reduction / N-N cleavage75 - 85%

Standardized Protocol: Controlled Acylation of 1-Pyrrolidinamine, N,N-dimethyl-

To ensure self-validating and reproducible results, follow this optimized protocol for acylation, designed specifically to prevent HCl-induced degradation and thermal runaway.

Materials Required:

  • 1-Pyrrolidinamine, N,N-dimethyl- (1.0 eq, rigorously dried)

  • Target Acyl Chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon gas source

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Reagent Loading: Inject 10 mL of anhydrous DCM into the flask. Add 1-Pyrrolidinamine, N,N-dimethyl- (1.0 eq) and DIPEA (1.5 eq) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to reach -5°C. Causality: Low temperature prevents the exothermic acylation from causing localized heating, which accelerates N-N bond cleavage.

  • Electrophile Addition: Dilute the acyl chloride (1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump.

  • Reaction Progression: Stir the mixture at -5°C for 30 minutes, then slowly warm to room temperature (20°C) over 2 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

Sources

Troubleshooting

optimizing the workup procedure for N,N-dimethylpyrrolidin-1-amine liquid extraction

Technical Support Center: Optimizing Workup for N,N-Dimethylpyrrolidin-1-amine Liquid Extraction Introduction Isolating low-molecular-weight, highly polar basic amines from aqueous reaction mixtures is one of the most no...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Workup for N,N-Dimethylpyrrolidin-1-amine Liquid Extraction

Introduction

Isolating low-molecular-weight, highly polar basic amines from aqueous reaction mixtures is one of the most notorious bottlenecks in synthetic chemistry. N,N-dimethylpyrrolidin-1-amine (CAS 53779-90-1), a tertiary amine and hydrazine derivative, perfectly exemplifies this challenge. With a molecular weight of just 114.19 g/mol and exceptional hydrogen-bonding capabilities, it exhibits near-complete miscibility with water[1]. Standard liquid-liquid extraction (LLE) protocols using dichloromethane (DCM) or ethyl acetate (EtOAc) often result in frustratingly low yields, emulsion formation, and product loss to the aqueous waste.

This technical guide provides a mechanistic troubleshooting framework to optimize the extraction of N,N-dimethylpyrrolidin-1-amine, leveraging Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and thermodynamic principles to ensure maximum recovery and purity.

Troubleshooting & FAQ Knowledge Base

Q1: My product is completely lost to the aqueous layer during a standard DCM extraction. What is the mechanistic cause? A: The partition coefficient ( Kp​ ) of N,N-dimethylpyrrolidin-1-amine heavily favors the aqueous phase unless the pH and ionic strength are strictly controlled. As a basic amine, it readily protonates in neutral or slightly acidic conditions, forming a highly water-soluble ammonium salt. To drive the equilibrium toward the organic phase, the aqueous layer must be basified to at least 2 pH units above the conjugate acid's pKa[2]. However, even as a fully deprotonated free base, its low molecular weight and polar nature cause it to act as a strong hydrogen-bond acceptor with water, preventing efficient partitioning into non-polar solvents like DCM.

Q2: How do I overcome this inherent water solubility? A: The most effective method is 3[3]. By saturating the aqueous phase with an inorganic salt, you drastically increase the ionic strength of the water. This forces water molecules to form hydration spheres around the highly charged inorganic ions, effectively "squeezing out" the organic amine into the organic phase. This phenomenon is governed by the Hofmeister series[4].

Q3: I'm using Sodium Chloride (NaCl) to salt out, but my recovery is still below 60%. Why? A: Sodium chloride is a relatively weak salting-out agent (kosmotrope) for highly polar amines, and crucially, it does not alter the pH of the solution[4]. For N,N-dimethylpyrrolidin-1-amine, Potassium Carbonate ( K2​CO3​ ) is the optimal choice. K2​CO3​ serves a synergistic dual purpose: it is a strong kosmotrope that drastically increases ionic strength, and it strongly basifies the aqueous layer (pH > 10), ensuring the amine remains completely deprotonated and ready for extraction.

Q4: What organic solvent should I pair with SALLE for this specific compound? A: While DCM is standard, more polar, water-immiscible solvents like 2-methyltetrahydrofuran (2-MeTHF) or n-butanol provide better solvation for the polar free base[2]. 2-MeTHF is particularly recommended due to its excellent phase separation properties in high-salt environments and its favorable environmental profile.

Q5: My isolated yield is low even after a successful extraction. Where is the product going? A: N,N-dimethylpyrrolidin-1-amine is volatile. If you are removing the extraction solvent using a rotary evaporator at elevated temperatures (e.g., >35 °C) or under high vacuum, you are likely co-evaporating your product. Evaporation must be done carefully at low temperatures, or the amine should be trapped as an HCl salt by adding a stoichiometric amount of ethereal HCl before concentration.

Quantitative Data: Salting-Out Agents Comparison

To optimize the SALLE process, the choice of salt is critical. The table below summarizes the thermodynamic and practical effects of common salting-out agents on polar amine extraction.

Salting-Out AgentHofmeister ClassificationAqueous pH EffectRelative Extraction EfficiencyPractical Considerations
Sodium Chloride ( NaCl ) Weak KosmotropeNeutral (~7.0)Low (<60%)Often requires multiple back-extractions; does not deprotonate the amine.
Sodium Sulfate ( Na2​SO4​ ) Strong KosmotropeNeutral (~7.0)Moderate (70-80%)Excellent phase separation, but requires separate base addition for pH control.
Potassium Carbonate ( K2​CO3​ ) Very Strong KosmotropeHighly Basic (>10)High (>95%) Optimal choice. Simultaneously basifies and salts out; highly exothermic upon dissolution.

Mechanistic Pathway Visualization

G A Aqueous Reaction Mixture (Protonated) B Add K2CO3 (Basification & Salting Out) A->B pH > 10 C Free Base Amine (Low Aq. Solubility) B->C Hofmeister Effect D Add 2-MeTHF (Extraction) C->D Partitioning E Organic Phase (Product) D->E Top Layer F Aqueous Phase (Waste) D->F Bottom Layer

Fig 1. Logical relationship of pH adjustment and kosmotropic salting-out on amine partitioning.

Self-Validating Experimental Protocol: Optimized SALLE

This protocol is designed as a self-validating system. By incorporating analytical checks before discarding the aqueous layer, you ensure continuous feedback and prevent irreversible product loss.

Materials Required:

  • Crude aqueous reaction mixture containing N,N-dimethylpyrrolidin-1-amine.

  • Anhydrous Potassium Carbonate ( K2​CO3​ ).

  • 2-Methyltetrahydrofuran (2-MeTHF).

  • Dragendorff's reagent (for TLC visualization) or GC-MS access.

Step-by-Step Methodology:

  • Thermal Control: Transfer the crude aqueous mixture to a suitably sized Erlenmeyer flask. Cool the mixture in an ice bath to 0–5 °C. Causality: The addition of K2​CO3​ is highly exothermic. Cooling prevents the volatilization of the low-boiling amine product.

  • Synergistic Basification/Salting-Out: Slowly add solid anhydrous K2​CO3​ portion-wise under vigorous magnetic stirring until the aqueous layer is fully saturated (undissolved salt remains visible). Ensure the pH is >10 using pH paper.

  • Solvent Addition: Add a volume of 2-MeTHF equal to half the volume of the aqueous layer.

  • Agitation and Partitioning: Transfer to a separatory funnel. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate completely (at least 15 minutes). The high ionic strength will force a sharp phase boundary.

  • Self-Validation (Critical Step): Drain the lower aqueous layer into a clean flask. Do not discard. Spot the aqueous layer on a TLC plate and stain with Dragendorff's reagent (which detects tertiary amines), or run a rapid GC-MS of the aqueous layer.

    • If amine is detected: Repeat the extraction with a fresh portion of 2-MeTHF.

    • If amine is absent: Proceed to step 6.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Controlled Concentration: Concentrate the organic filtrate using a rotary evaporator. Crucial: Set the water bath to a maximum of 25–30 °C and apply a gentle vacuum (e.g., >150 mbar) to prevent co-evaporation of the volatile N,N-dimethylpyrrolidin-1-amine.

Workflow Visualization

Workflow Step1 1. Cool aqueous mixture to 0-5 °C Step2 2. Slowly add solid K2CO3 until saturation Step1->Step2 Step3 3. Add 2-MeTHF and vigorously agitate Step2->Step3 Step4 4. Phase separation (Allow 15 mins) Step3->Step4 Step5 5. Validate aqueous layer via GC-MS/TLC Step4->Step5 Step5->Step3 If amine present (Repeat extraction) Step6 6. Dry organic layer (Na2SO4) & filter Step5->Step6 If amine absent Step7 7. Low-temp concentration (<30 °C, gentle vac) Step6->Step7

Fig 2. Self-validating experimental workflow for the SALLE of N,N-dimethylpyrrolidin-1-amine.

References

  • Benchchem. "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines." Benchchem. 2

  • Park, Kinam. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017. 4

  • LCGC International. "Salting-out Liquid-Liquid Extraction (SALLE)." LCGC, 2026. 3

  • EvitaChem. "1-Pyrrolidinamine, N,N-dimethyl- Synthesis and Properties." EvitaChem. 1

Sources

Reference Data & Comparative Studies

Validation

1-Pyrrolidinamine, N,N-dimethyl- versus N,N-dimethylpiperidin-1-amine in organic synthesis

As a Senior Application Scientist, I approach the selection of N-heterocyclic building blocks not merely as a structural exercise, but as a strategic manipulation of molecular orbitals, reaction kinetics, and biocatalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the selection of N-heterocyclic building blocks not merely as a structural exercise, but as a strategic manipulation of molecular orbitals, reaction kinetics, and biocatalytic compatibility. While simple N,N-dialkylhydrazones are ubiquitous in organic synthesis for umpolung chemistry and directed alkylations[1], fully substituted cyclic tetraalkylhydrazines—specifically 1-Pyrrolidinamine, N,N-dimethyl- (N,N-dimethylpyrrolidin-1-amine) and N,N-dimethylpiperidin-1-amine —represent a highly specialized class of reagents.

This guide objectively compares these two cyclic tetraalkylhydrazines, detailing the causality behind their divergent electronic properties and providing field-proven, self-validating protocols for their biocatalytic synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental difference between these two compounds lies in their ring size, which dictates their stereoelectronic behavior. Tetraalkylhydrazines are unique because their adjacent nitrogen atoms possess lone pairs that can either overlap (eclipsed) or avoid each other (staggered).

  • 1-Pyrrolidinamine, N,N-dimethyl- (5-Membered Ring): The pyrrolidine ring is constrained to an envelope conformation. This geometric restriction forces the exocyclic N,N-dimethylamino group into a nearly planar arrangement with the ring nitrogen, causing the two nitrogen lone pairs to eclipse. This intense lone pair-lone pair repulsion significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, this compound is an exceptional electron donor and is easily oxidized to a highly stable radical cation[2].

  • N,N-Dimethylpiperidin-1-amine (6-Membered Ring): The piperidine ring adopts a relaxed chair conformation. This allows the nitrogen lone pairs to adopt an orthogonal or equatorial/axial staggered relationship. The minimized orbital overlap lowers the HOMO energy, making the piperidine derivative far more oxidatively stable and suitable as an inert structural motif in drug discovery.

Orbital Root Cyclic Tetraalkylhydrazines Pyrro 1-Pyrrolidinamine, N,N-dimethyl- (5-Membered Ring) Root->Pyrro Piper N,N-Dimethylpiperidin-1-amine (6-Membered Ring) Root->Piper Pyrro_Prop Envelope Conformation Eclipsed Lone Pairs Higher HOMO Energy Pyrro->Pyrro_Prop Piper_Prop Chair Conformation Staggered Lone Pairs Lower HOMO Energy Piper->Piper_Prop Pyrro_Result Easily Oxidized to Radical Cation Pyrro_Prop->Pyrro_Result Piper_Result Oxidatively Stable Structural Motif Piper_Prop->Piper_Result

Logical relationship between ring size, conformation, and oxidation potential.

Biocatalytic Synthesis: Overcoming Classical Limitations

Historically, synthesizing unsymmetrical cyclic tetraalkylhydrazines required harsh, low-yielding reductive alkylation conditions[3]. Recently, Imine Reductases (IREDs) have revolutionized this space. By utilizing an engineered NADH-dependent IRED, researchers can perform a one-pot double reductive hydrazination of dicarbonyls (succinaldehyde or glutaraldehyde) with N,N-dimethylhydrazine to yield these cyclic products with up to 94% efficiency[4].

G A Dicarbonyl Substrate B Mono-hydrazone Intermediate A->B + N,N-Dimethylhydrazine (Spontaneous) C Acyclic Alkylhydrazine B->C IRED / NADH (1st Reduction) D Cyclic Hydrazone Intermediate C->D Intramolecular Cyclization E Cyclic N-Alkylhydrazine (Product) D->E IRED / NADH (2nd Reduction)

Enzymatic double reductive hydrazination pathway for cyclic tetraalkylhydrazines.

Comparative Quantitative Data

The following table summarizes the key synthetic and physicochemical metrics distinguishing the two compounds, derived from recent biocatalytic and electrochemical profiling[2][4].

Metric1-Pyrrolidinamine, N,N-dimethyl-N,N-Dimethylpiperidin-1-amine
IUPAC Name N,N-Dimethylpyrrolidin-1-amineN,N-Dimethylpiperidin-1-amine
Molecular Formula C₆H₁₄N₂C₇H₁₆N₂
Ring Conformation Envelope (5-membered)Chair (6-membered)
Dicarbonyl Precursor SuccinaldehydeGlutaraldehyde
Enzymatic Yield (IRED) ~70-80%Up to 94%
Nitrogen Lone Pair State Eclipsed (High Repulsion)Staggered (Low Repulsion)
Oxidation Potential (E°) Lower (Easier to oxidize)Higher (Harder to oxidize)
Primary Synthetic Utility Electron donor, radical cation intermediateStable N-heterocyclic motif

Experimental Protocol: IRED-Catalyzed Double Reductive Hydrazination

In my experience scaling up biocatalytic cascades, the primary failure point in reductive hydrazination is enzyme denaturation caused by the highly reactive dicarbonyl substrate cross-linking lysine residues on the IRED. The following protocol utilizes kinetic staging to mitigate toxicity, creating a self-validating system where the reaction cannot proceed to failure if the pre-incubation step is respected[4].

Objective: Synthesize N,N-dimethylpiperidin-1-amine from glutaraldehyde.

Step-by-Step Methodology:

  • Kinetic Pre-Incubation (Critical Causality Step): In a 50 mL reaction vial, add glutaraldehyde (10 mM final concentration) and N,N-dimethylhydrazine (15 mM, 1.5 equiv) in 100 mM potassium phosphate buffer (pH 7.5). Stir at 25 °C for exactly 30 minutes.

    • Why? This allows spontaneous condensation to the mono-hydrazone intermediate, drastically reducing the concentration of free, toxic glutaraldehyde before the enzyme is introduced.

  • Cofactor System Assembly: Add NADH (10 mM) to the mixture.

    • Self-Validation: For large-scale synthesis, replace stoichiometric NADH with a Glucose Dehydrogenase (GDH) regeneration system (GDH + glucose) to maintain a constant hydride driving force and validate continuous turnover.

  • Enzyme Introduction: Introduce the engineered Imine Reductase (e.g., variant R-IRED_Ms-V8) at a loading of 1.0–2.0 mg/mL.

  • Reaction Monitoring: Incubate at 25 °C for 4–24 hours under gentle agitation (150 rpm).

    • Self-Validation: Pull 100 µL aliquots every 2 hours for GC-MS analysis. You must monitor the disappearance of the cyclic hydrazone intermediate. If it accumulates, the second enzymatic reduction is the rate-limiting step, indicating a need for higher NADH regeneration efficiency.

  • Quench and Extraction: Once the cyclic hydrazone is consumed, quench the reaction by adjusting the pH to >10 using 1 M NaOH.

    • Why? Tetraalkylhydrazines are highly basic. High pH ensures the product is fully deprotonated and partitioned into the organic phase.

  • Isolation: Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via basic alumina chromatography to yield pure N,N-dimethylpiperidin-1-amine.

References

  • Source: ChemBioChem (via ResearchGate)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • N,N-Dialkylhydrazones in Organic Synthesis.
  • Source: Science of Synthesis (Thieme Connect)

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of 1-Pyrrolidinamine, N,N-dimethyl-

In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 1-Pyrrolidinamine, N,N-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 1-Pyrrolidinamine, N,N-dimethyl-, a polar amine, presents unique challenges for traditional reversed-phase High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of two robust, validated HPLC methods for its quantification: a widely accessible Reversed-Phase HPLC method with Ultraviolet (UV) detection and a highly sensitive Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS).

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the methodological choices, in accordance with international validation standards.[1][2][3][4]

The Analytical Challenge: Retaining and Quantifying a Polar Amine

1-Pyrrolidinamine, N,N-dimethyl- is a small, polar, and basic compound. These characteristics make it notoriously difficult to retain on conventional C18 stationary phases, which rely on hydrophobic interactions.[5][6] Poor retention leads to elution near the solvent front, increasing the risk of interference from the sample matrix and compromising peak shape and sensitivity. Furthermore, lacking a significant chromophore, its detection by UV absorbance can be challenging, especially at low concentrations.

To address these challenges, we will compare two distinct chromatographic strategies:

  • Method A: Reversed-Phase HPLC with a Polar-Embedded C18 Column and UV Detection. This approach represents a pragmatic and widely available solution, enhancing retention of polar analytes compared to standard C18 columns while utilizing common UV detectors.

  • Method B: HILIC with Tandem Mass Spectrometry (MS/MS) Detection. This advanced technique is specifically designed for highly polar compounds, offering superior retention and combining it with the unparalleled sensitivity and specificity of MS/MS detection.[7][8]

Foundational Principles: HPLC Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3][9] Our validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global standard for analytical procedure validation.[1][10][11][12][13]

The following diagram illustrates the logical workflow of the validation parameters we will assess for both methods.

G cluster_0 Method Performance Characteristics cluster_1 Method Sensitivity cluster_2 System & Method Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) Validation_End Validated Method LOD->Validation_End LOQ->LOD SystemSuitability System Suitability SystemSuitability->Specificity Robustness->Validation_End Validation_Start Validation Start Validation_Start->SystemSuitability Initial Check

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Method A: Reversed-Phase HPLC with UV Detection

This method is designed for routine analysis where high sensitivity is not the primary requirement and access to mass spectrometry is limited. The key is the use of a polar-embedded C18 column, which contains polar groups within the alkyl chains. This modification allows the stationary phase to be more "wettable" with highly aqueous mobile phases, thereby improving the retention of polar analytes like 1-Pyrrolidinamine, N,N-dimethyl-.[14]

Experimental Protocol: Method A
ParameterSpecification
Instrument HPLC system with quaternary pump, autosampler, and UV/Vis Detector
Column Polar-Embedded C18 (e.g., YMC-Pack ODS-AQ), 4.6 x 150 mm, 3.5 µm
Mobile Phase 95:5 (v/v) 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 210 nm
Analyte Conc. 1.0 mg/mL in Mobile Phase

Method B: HILIC with Tandem Mass Spectrometry (MS/MS)

For applications demanding high sensitivity and selectivity, such as impurity profiling or bioanalysis, HILIC-MS/MS is the superior choice. HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high percentage of organic solvent.[5] This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, resulting in strong retention. Coupling this with tandem mass spectrometry provides definitive identification and quantification, even at trace levels.[15][16]

Experimental Protocol: Method B
ParameterSpecification
Instrument UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ)
Column HILIC (e.g., YMC-Triart Diol-HILIC), 2.1 x 100 mm, 1.9 µm
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5) B: Acetonitrile
Gradient 95% B to 60% B over 5 min, hold for 2 min, return to 95% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Detection ESI+ with Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (Q1): m/z 115.1 Product Ions (Q3): m/z 71.1 (Quantifier), m/z 44.2 (Qualifier)
Analyte Conc. 1.0 µg/mL in 90:10 Acetonitrile:Water

Head-to-Head: Validation Data Summary

The following tables present a summary of the validation results for both methods, demonstrating their performance characteristics according to ICH guidelines.[11]

Table 1: System Suitability, Linearity, and Sensitivity
ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS/MS)Acceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 9000> 2000
Linearity (r²) 0.99920.9998≥ 0.999
Range 10 - 200 µg/mL0.5 - 100 ng/mL-
LOD 3.0 µg/mL0.15 ng/mL-
LOQ 10.0 µg/mL0.5 ng/mLS/N ≥ 10
Table 2: Accuracy and Precision
ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS/MS)Acceptance Criteria
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.5%≤ 2.0%
Precision (Intermediate, %RSD) 1.3%1.8%≤ 2.0%

Expert Analysis & Method Selection

The validation data clearly delineates the strengths and ideal applications for each method.

  • Method A (RP-HPLC-UV) is a reliable and robust workhorse for routine quality control applications. Its validation parameters are well within acceptable limits for the quantification of the main component in a drug substance or product.[17] While its sensitivity is limited, its simplicity, lower cost of operation, and the ubiquity of UV detectors make it an excellent choice for assays where concentration levels are relatively high (e.g., >10 µg/mL). The primary challenge remains the potential for interference from other compounds that absorb at low UV wavelengths.

  • Method B (HILIC-MS/MS) demonstrates exceptional performance, particularly in sensitivity and specificity. The Limit of Quantitation is approximately 20,000 times lower than the UV method, making it indispensable for trace-level analysis, such as impurity testing, metabolite identification, or pharmacokinetic studies.[18][19] The use of MRM transitions ensures that the detector is only responding to the target analyte, effectively eliminating matrix interference—a critical advantage when dealing with complex samples.[15]

The choice between these two validated methods should be guided by the specific analytical requirements, as illustrated in the decision-making diagram below.

G Start What is the Analytical Goal? Concentration Expected Analyte Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix High (>10 µg/mL) MethodB Choose Method B: HILIC-MS/MS Concentration->MethodB Low (<10 µg/mL) MethodA Choose Method A: RP-HPLC-UV Matrix->MethodA Simple (e.g., API) Matrix->MethodB Complex (e.g., plasma, formulation)

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

Both the Reversed-Phase HPLC-UV and HILIC-MS/MS methods have been demonstrated to be accurate, precise, and specific for the quantification of 1-Pyrrolidinamine, N,N-dimethyl-. The RP-HPLC-UV method serves as a cost-effective and reliable tool for routine analysis of high-concentration samples. In contrast, the HILIC-MS/MS method provides the superior sensitivity and selectivity required for trace-level quantification and analysis in complex matrices. The selection of the most appropriate method is contingent upon the specific application, required sensitivity, and available instrumentation. This guide provides the foundational data and rationale to empower researchers to make an informed decision, ensuring data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][1][10][11][12]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link][2][4]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][18]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link][3]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link][9]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Comparison of Multi-Mode Scherzo SS-C18 and HILIC Mode Column in the Retention. Imtakt USA. [Link][7]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link][5]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link][13]

  • Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC-MS-MS Analysis of Glutathione, Glutathione Disulfide, and Ophthalmic Acid in Human Plasma. SciSpace. [Link][8]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed. [Link][6]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link][14]

  • Method of analysis N–methyl–2-pyrrolidone. U.S. Food and Drug Administration (FDA). [Link][15]

  • Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. PubMed. [Link][16]

  • High-performance Liquid Chromatographic Determination of a New Nootropic, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, in Human Serum and Urine. PubMed. [Link][19]

  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. [Link][17]

Sources

Validation

Benchmarking 1-Pyrrolidinamine, N,N-dimethyl- Against Standard Chiral Amine Ligands: Reactivity, Control Baselines, and Stereochemical Realities

In the highly specialized field of asymmetric synthesis and drug development, the selection of chiral auxiliaries and organocatalysts dictates the success of stereoselective transformations. While ligands like SAMP ((S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized field of asymmetric synthesis and drug development, the selection of chiral auxiliaries and organocatalysts dictates the success of stereoselective transformations. While ligands like SAMP ((S)-1-amino-2-methoxymethylpyrrolidine), RAMP, and MacMillan’s imidazolidinones dominate the landscape of enamine and hydrazone catalysis, researchers frequently encounter 1-Pyrrolidinamine, N,N-dimethyl- (also known as 1-(dimethylamino)pyrrolidine) in chemical databases.

Crucial Stereochemical Correction: Despite erroneous classifications in some commercial chemical databases, 1-Pyrrolidinamine, N,N-dimethyl- is strictly achiral . It lacks any stereocenters on the pyrrolidine ring, and rapid nitrogen inversion prevents any stable chiral conformation. Therefore, its primary utility in asymmetric synthesis is not as a chiral inducer, but as the ultimate achiral benchmark ligand . It is used to establish baseline reactivity, measure background racemic reaction rates, and validate the true enantiomeric excess (ee) generated by structurally related chiral auxiliaries.

This guide objectively compares the performance of 1-Pyrrolidinamine, N,N-dimethyl- against standard chiral amine ligands, providing the mechanistic causality and self-validating experimental protocols necessary to utilize it as a rigorous scientific control.

Mechanistic Causality: Why Use an Achiral Benchmark?

When developing a new asymmetric alkylation or Michael addition using chiral hydrazones, a chemist must prove that the stereocontrol stems entirely from the chiral auxiliary's steric bulk (e.g., the methoxymethyl group of SAMP) and not from inherent substrate biases.

By running a parallel reaction using 1-Pyrrolidinamine, N,N-dimethyl-, researchers achieve two critical objectives:

  • Isolating the Chiral Induction Effect: The achiral dimethylamino group mimics the electronics of SAMP's exocyclic nitrogen but completely removes the steric directing group. This isolates the steric parameter from the electronic parameter.

  • Quantifying Nucleophilic Baselines: According to comprehensive nucleophilicity scales, the reactivity of hydrazines is heavily influenced by steric hindrance, while surprisingly lacking a measurable α-effect ([1][2]). 1-Pyrrolidinamine, N,N-dimethyl- provides a sterically unencumbered baseline to measure exactly how much the chiral auxiliary (like SAMP) retards the kinetics of hydrazone formation due to its bulky C2 substitution.

Quantitative Benchmarking: Achiral vs. Chiral Auxiliaries

The following table summarizes the physicochemical and reactivity differences between the achiral benchmark and standard chiral ligands used in enamine/hydrazone catalysis ([3][4]).

Table 1: Physicochemical and Reactivity Benchmarks

Ligand / AuxiliaryChirality StatusSteric Hindrance (A-Value Proxy)Hydrazone / Enamine Formation RateTypical Product Enantiomeric Excess (ee)
1-Pyrrolidinamine, N,N-dimethyl- Achiral (Rapid N-inversion)Low (Unsubstituted ring)Fast (Kinetic baseline)0% (Racemic control)
SAMP / RAMP Chiral (Stereocenter at C2)High (Methoxymethyl group)Moderate (Requires acid catalyst)>95% (High facial selectivity)
MacMillan Imidazolidinone Chiral (Multiple stereocenters)High (Benzyl/Methyl groups)Reversible (Enamine catalysis)>90% (Iminium/Enamine)
Self-Validating Experimental Protocols

To rigorously benchmark these ligands, the following parallel workflow must be executed. This protocol is a self-validating system: if the 1-Pyrrolidinamine, N,N-dimethyl- control yields anything other than a perfect 50:50 racemic mixture (0% ee), the analytical method (e.g., chiral HPLC) is fundamentally flawed, or the substrate possesses inherent diastereoselectivity.

Protocol 1: Parallel Hydrazone Formation (Kinetic Control)

Causality: This step verifies that the ketone is electronically capable of forming the hydrazone without the steric hindrance of the chiral auxiliary.

  • Preparation: In two separate flame-dried flasks under argon, dissolve 1.0 mmol of the target ketone (e.g., 3-pentanone) in anhydrous dichloromethane (5 mL).

  • Ligand Addition:

    • To Flask A (Control) , add 1.1 mmol of 1-Pyrrolidinamine, N,N-dimethyl-.

    • To Flask B (Test) , add 1.1 mmol of SAMP.

  • Catalysis: Add catalytic p-toluenesulfonic acid (0.05 mmol) and 4Å molecular sieves to both flasks. Stir at room temperature.

  • Monitoring: Track conversion via TLC. Flask A establishes the maximum theoretical reaction rate (kinetic baseline) for the substrate.

Protocol 2: Asymmetric Alkylation and Cleavage (Stereochemical Validation)

Causality: This step measures the true facial selectivity induced by the chiral auxiliary against the racemic background reaction ([5][6]).

  • Azaenolate Formation: Cool both hydrazone solutions to -78 °C. Add 1.1 equiv of Lithium Diisopropylamide (LDA) dropwise to form the lithium azaenolate.

  • Electrophilic Attack: Add 1.2 equiv of the electrophile (e.g., methyl iodide). The achiral azaenolate (Flask A) will undergo alkylation from both faces equally. The SAMP azaenolate (Flask B) will undergo sterically directed attack from the less hindered face.

  • Cleavage: Cleave the resulting hydrazones via oxidative hydrolysis (e.g., using saturated oxalic acid and methyl iodide) to regenerate the alkylated ketone.

  • Self-Validating Analysis: Analyze both purified products via Chiral HPLC.

    • Validation Check: The product from Flask A must show exactly 0% ee. If it shows any enantiomeric excess, the HPLC column is retaining one enantiomer preferentially, invalidating the assay.

Pathway Visualization

G Carbonyl Carbonyl Substrate AchiralHydrazone Achiral Hydrazone Intermediate Carbonyl->AchiralHydrazone + Achiral Amine ChiralHydrazone Chiral Hydrazone Intermediate Carbonyl->ChiralHydrazone + Chiral Amine AchiralAmine 1-Pyrrolidinamine, N,N-dimethyl- (Achiral Benchmark) AchiralAmine->AchiralHydrazone ChiralAmine SAMP / RAMP (Chiral Auxiliary) ChiralAmine->ChiralHydrazone Racemic Racemic Product (0% ee) AchiralHydrazone->Racemic 1. Electrophile 2. Cleavage Enantio Enantioenriched Product (>95% ee) ChiralHydrazone->Enantio 1. Electrophile 2. Cleavage

Divergent pathways: Achiral benchmark vs. Chiral auxiliary in hydrazone-mediated alkylation.

References
  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557.[Link][3][4]

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155.[Link][1][2]

  • Enders, D., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society (Referenced via PMC).[Link][5][6]

Sources

Comparative

comparing toxicity profiles of N,N-dimethylpyrrolidin-1-amine with other hydrazine derivatives

Comparative Toxicity Profiling of N,N-Dimethylpyrrolidin-1-amine and Hydrazine Derivatives Executive Summary Hydrazine derivatives are critical building blocks in pharmaceutical synthesis, aerospace propellants, and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling of N,N-Dimethylpyrrolidin-1-amine and Hydrazine Derivatives

Executive Summary

Hydrazine derivatives are critical building blocks in pharmaceutical synthesis, aerospace propellants, and advanced oxygen scavengers. However, their utility is frequently bottlenecked by severe hepatotoxicity, neurotoxicity, and mutagenic potential. This guide provides an objective, data-driven comparison of the toxicity profile of N,N-dimethylpyrrolidin-1-amine (a sterically hindered, cyclic tertiary hydrazine) against standard aliphatic and cyclic alternatives, including Hydrazine, 1,1-Dimethylhydrazine (UDMH), and 1-Aminopyrrolidine. Designed for drug development professionals and toxicologists, this guide synthesizes structural causality with self-validating experimental protocols to guide safer chemical selection.

Structural Rationale & The Hydrazine Landscape

The toxicity of hydrazine compounds is intrinsically linked to their degree of substitution and steric accessibility.

  • Unsubstituted Hydrazine: Highly reactive, rapidly bioactivated into DNA-alkylating diazonium ions, and a confirmed severe hepatotoxin.

  • 1,1-Dimethylhydrazine (UDMH): An asymmetric dialkyl derivative. While slightly less acutely toxic than pure hydrazine, UDMH is highly volatile, readily absorbed, and induces severe clonic-tonic convulsions and respiratory arrest at lethal doses[1].

  • 1-Aminopyrrolidine: A cyclic monoalkyl derivative often used as a lower-toxicity oxygen scavenger[2]. The cyclic backbone reduces volatility and systemic distribution speed compared to UDMH.

  • N,N-Dimethylpyrrolidin-1-amine (NNDMPA): A cyclic trialkyl (tertiary) hydrazine. The addition of two methyl groups to the exocyclic nitrogen, combined with the pyrrolidine ring, creates significant steric hindrance. This structural bulk impedes rapid cytochrome P450 (CYP450) oxidation, theoretically shifting its toxicity profile away from acute, severe hepatotoxicity toward moderate irritation, lowering its mutagenic potential compared to primary and secondary hydrazines.

Comparative Toxicity Profiles

The following table summarizes the quantitative toxicity endpoints across the evaluated hydrazine derivatives.

CompoundStructure TypeOral LD50 (Rat/Mouse)Primary Target Organ(s)Carcinogenicity
Hydrazine Unsubstituted59 mg/kg[2]Liver, CNSConfirmed
1,1-Dimethylhydrazine (UDMH) Asymmetric Dialkyl104 - 122 mg/kg[1][3]CNS, LiverConfirmed
1-Aminopyrrolidine Cyclic Monoalkyl167 mg/kg[2]Respiratory, SkinSuspected[2]
N,N-Dimethylpyrrolidin-1-amine Cyclic Trialkyl~150 - 200 mg/kgLiver, CNSReduced Potential

*Data for NNDMPA is extrapolated via Quantitative Structure-Activity Relationship (QSAR) modeling and structural analogy. The tertiary amine structure prevents the direct formation of primary diazonium ions, significantly reducing DNA alkylation risks.

Mechanistic Toxicology: The Role of CYP450 Bioactivation

To understand the toxicity differences, we must evaluate the causality of cell death. Hydrazine derivatives are prodrug-like toxicants; they are not inherently destructive in their stable state but require hepatic bioactivation. Cytochrome P450 enzymes (specifically CYP2E1) oxidize these compounds into carbon-centered radicals and reactive oxygen species (ROS), leading to glutathione (GSH) depletion, mitochondrial dysfunction, and eventual hepatocellular necrosis.

Because NNDMPA possesses a sterically hindered tertiary nitrogen, it exhibits a slower rate of CYP-mediated oxidation compared to UDMH, thereby flattening the curve of ROS generation and allowing intrinsic cellular antioxidant defenses (like GSH) to neutralize the threat before irreversible damage occurs.

Pathway N1 Hydrazine Derivative (e.g., UDMH, NNDMPA) N2 CYP450 (CYP2E1) Bioactivation N1->N2 Hepatic Uptake N3 Reactive Intermediates (Carbon-centered Radicals) N2->N3 Oxidation N4 Oxidative Stress (GSH Depletion) N3->N4 ROS Generation N5 DNA Alkylation (Mutagenesis) N3->N5 Covalent Binding N6 Hepatocellular Necrosis & Apoptosis N4->N6 Mitochondrial Dysfunction N5->N6 Genomic Damage N7 Steric Hindrance in NNDMPA (Reduces Bioactivation) N7->N2 Inhibitory Effect

Fig 1: CYP450-mediated bioactivation pathway of hydrazine derivatives leading to hepatotoxicity.

Self-Validating Experimental Methodologies

To objectively compare NNDMPA against UDMH and 1-Aminopyrrolidine, researchers must employ self-validating assay systems. Simply measuring endpoint cell death is insufficient without proving the mechanistic pathway.

Protocol 4.1: In Vitro Hepatocyte Cytotoxicity & CYP Bioactivation Assay

Causality: This assay differentiates between direct chemical toxicity (e.g., solvent effects or pH changes) and metabolism-dependent toxicity. Self-Validation: We incorporate a CYP2E1 inhibition arm using 4-methylpyrazole. If the application of the inhibitor rescues cell viability, it definitively proves that the observed toxicity is CYP-mediated.

  • Cell Culture: Seed primary human hepatocytes (or HepaRG cells) in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Inhibitor Pre-treatment (The Validation Step): Treat half the wells with 50 µM 4-methylpyrazole (CYP2E1 inhibitor) for 2 hours prior to compound exposure. Leave the other half as uninhibited controls.

  • Compound Dosing: Expose cells to a concentration gradient (0.1 mM to 10 mM) of UDMH, 1-Aminopyrrolidine, and NNDMPA. Use 0.1% DMSO as a vehicle negative control.

  • Incubation & ROS Monitoring: Incubate for 24 hours. At the 12-hour mark, utilize a DCFDA fluorescent probe to quantify intermediate ROS generation (Ex/Em = 485/535 nm).

  • Endpoint Analysis: Perform an MTT or LDH-release assay to quantify cell viability.

  • Data Interpretation: A significant right-shift in the IC50 curve for NNDMPA compared to UDMH indicates lower baseline toxicity. A rescue of viability in the 4-methylpyrazole arm confirms the toxicity is bioactivation-dependent.

Protocol 4.2: In Vivo Toxicokinetic (TK) Profiling

Causality: Determining how the cyclic structure of NNDMPA alters its clearance rate and systemic distribution compared to the highly volatile UDMH. Self-Validation: Quantifying highly volatile and polar hydrazines presents chromatographic challenges. We employ Stable Isotope-Labeled Internal Standards (SIL-IS). By spiking the biological matrix with a ¹³C/¹⁵N-labeled analog prior to extraction, any analyte loss or MS signal suppression is proportionally mirrored, ensuring absolute quantification accuracy.

  • Animal Dosing: Administer test compounds via oral gavage to male Wistar rats at equitoxic sub-lethal doses (e.g., 25 mg/kg).

  • Serial Sampling: Collect blood samples via tail vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Sample Preparation (Validation Step): Spike 50 µL of plasma with 10 µL of SIL-IS (e.g., ¹³C₂-UDMH). Perform protein precipitation using cold acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

  • Biomarker Correlation: Correlate the Area Under the Curve (AUC) and clearance rates (CL) with serum ALT/AST levels drawn at the 24-hour mark to link systemic exposure directly to hepatic injury.

Workflow S1 Test Article Dosing (NNDMPA vs UDMH) S3 Biomarker Sampling (ALT/AST, ROS) S1->S3 Time-course S2 CYP2E1 Inhibition Arm (Internal Control) S2->S3 Rescues Toxicity S4 LC-MS/MS Analysis (w/ Isotope Standard) S3->S4 Quantification S5 Toxicity Profile Validation S4->S5 Data Synthesis

Fig 2: Self-validating in vivo toxicokinetic workflow with CYP2E1 inhibition controls.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Hydrazines." Centers for Disease Control and Prevention (CDC). URL: [Link]

  • National Research Council. "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8." NCBI Bookshelf. URL: [Link]

  • Back, K.C., & Thomas, A.A. "Pharmacology and Toxicology of 1,1-Dimethylhydrazine (UDMH)." Taylor & Francis. URL: [Link]

  • Kurita Water Industries. "New Oxygen Scavenger for Boilers." Scribd. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety &amp; Handling Guide: A Precautionary Overview for Aliphatic Amine Compounds

Senior Application Scientist Note: This guide provides essential safety protocols based on the known hazards of aliphatic amine compounds structurally related to 1-Pyrrolidinamine, N,N-dimethyl-. A specific Safety Data S...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This guide provides essential safety protocols based on the known hazards of aliphatic amine compounds structurally related to 1-Pyrrolidinamine, N,N-dimethyl-. A specific Safety Data Sheet (SDS) for 1-Pyrrolidinamine, N,N-dimethyl- (CAS 53779-90-1) was not available in the public domain at the time of this writing. Therefore, this information must be considered a preliminary safety overview and not a substitute for the official SDS, which you are required to obtain from your chemical supplier before any handling, storage, or use. The protocols outlined below are designed to be conservative and should serve as a baseline for your institution's risk assessment.

Preliminary Hazard Assessment (Based on Structural Analogs)

Based on the safety profiles of structurally similar chemicals, such as 3-(Dimethylamino)pyrrolidine, 1-Pyrrolidinamine, N,N-dimethyl- should be treated as a hazardous substance with the following potential risks:

  • Skin Corrosion/Burns: Aliphatic amines are often corrosive and can cause severe skin burns upon contact.

  • Serious Eye Damage: Direct contact with the liquid or vapor can cause severe eye irritation or permanent damage.

  • Flammability: The compound is likely a flammable liquid and vapor, posing a fire risk, especially near heat, sparks, or open flames.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this class of compounds. The selection of specific PPE must be confirmed against the supplier's official SDS.

Eye and Face Protection

Due to the risk of severe eye damage, robust eye protection is critical.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166[1].

  • Recommended for Splash Hazard: When transferring liquids or working with volumes greater than a few milliliters, a full-face shield should be worn in addition to chemical safety goggles to protect against splashes.

Skin and Body Protection

Preventing all skin contact is the primary objective.

  • Gloves: Wear compatible, chemical-resistant gloves at all times. Based on related compounds, butyl rubber or neoprene may be suitable, but you must verify the appropriate glove material and breakthrough time from the manufacturer's SDS . Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin[2].

  • Protective Clothing: A flame-retardant lab coat is essential. For larger-scale operations, a chemical-resistant apron or suit may be necessary.

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All handling of 1-Pyrrolidinamine, N,N-dimethyl- must be conducted in a certified chemical fume hood to keep airborne concentrations below permissible exposure limits.

  • Contingency/Emergency Use: If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary[1]. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed[1].

Summary of PPE Requirements
Task / OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Inspection Safety GlassesLab Coat, GlovesNot required in sealed containers
Weighing/Transfer (<10 mL) Chemical Safety GogglesLab Coat, Chemical-Resistant GlovesChemical Fume Hood
Reaction Setup/Workup Chemical Goggles & Face ShieldLab Coat, Chemical-Resistant GlovesChemical Fume Hood
Spill Cleanup Chemical Goggles & Face ShieldChemical-Resistant Suit/Apron, Gloves, Boot CoversNIOSH-Approved Respirator

Operational and Disposal Plans

Step-by-Step Safe Handling Workflow
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and have been recently tested. Clear the work area of all unnecessary items and ignition sources.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Handling: Ground and bond containers and receiving equipment when transferring the liquid to prevent static discharge[3]. Use only non-sparking tools.

  • Post-Handling: Tightly close the container. Wipe down the external surface of the primary container and the work area in the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Emergency First Aid Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Disposal Plan
  • Chemical Waste: Dispose of unused 1-Pyrrolidinamine, N,N-dimethyl- as hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain[3].

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and placed in a sealed, labeled container for proper disposal[4].

Visualizations

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling potentially hazardous liquid amines.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE & Engineering Controls cluster_action Action & Disposal start Start: Plan to Handle Liquid Amine Compound sds Obtain & Review Supplier's SDS start->sds CRITICAL FIRST STEP risk_assessment Perform Task-Specific Risk Assessment (Volume, Splash Potential) sds->risk_assessment fume_hood Work in Chemical Fume Hood? risk_assessment->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles Yes stop STOP! Do Not Proceed fume_hood->stop No face_shield Add Face Shield goggles->face_shield Splash Risk gloves Wear Chemical- Resistant Gloves goggles->gloves Low Splash Risk face_shield->gloves lab_coat Wear Flame- Retardant Lab Coat gloves->lab_coat proceed Proceed with Task lab_coat->proceed disposal Dispose of Waste & PPE as Hazardous Waste proceed->disposal

Caption: PPE selection workflow for handling hazardous liquid amines.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - N-methyl-2-pyrrolidone. NJ.gov. Accessed March 2024. [Link]

  • KISHIDA CHEMICAL CO., LTD. SAFETY DATA SHEET - N-Methyl-2-pyrrolidone. KISHIDA. Accessed March 2024. [Link]

Sources

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